Elubrixin
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYFEGTYCUQBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218962 | |
| Record name | Elubrixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688763-64-6 | |
| Record name | Elubrixin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688763646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elubrixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elubrixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 688763-64-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELUBRIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW2AIJ8USP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elubrixin's Mechanism of Action in Neutrophils: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elubrixin (SB-656933) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2). Its primary mechanism of action in neutrophils is the competitive and reversible blockade of this key G-protein coupled receptor (GPCR). By inhibiting CXCR2, this compound effectively disrupts the signaling cascade initiated by ELR+ chemokines, most notably Interleukin-8 (CXCL8) and CXCL1. This interruption prevents the downstream activation of critical neutrophil functions, including chemotaxis, degranulation, and upregulation of adhesion molecules. Consequently, this compound mitigates the recruitment and pro-inflammatory activity of neutrophils at sites of inflammation, underpinning its therapeutic potential in a range of neutrophil-driven inflammatory diseases.
Core Mechanism of Action: CXCR2 Antagonism
This compound functions as a selective antagonist of the CXCR2 receptor, a seven-transmembrane GPCR predominantly expressed on the surface of neutrophils.[1][2] CXCR2 is the primary receptor responsible for mediating neutrophil chemotaxis in response to a specific subset of chemokines characterized by the N-terminal glutamic acid-leucine-arginine (ELR) motif, such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8).[1][2]
The binding of these chemokines to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins. This event triggers a cascade of downstream signaling pathways crucial for neutrophil activation and migration. This compound exerts its effect by binding to the CXCR2 receptor, thereby preventing the binding of its cognate chemokine ligands and inhibiting the initiation of this signaling cascade.[1]
Signaling Pathway Blockade
The antagonism of CXCR2 by this compound interrupts several key downstream signaling events:
-
Inhibition of G-Protein Coupling and PLC Activation: By blocking ligand binding, this compound prevents the G-protein-mediated activation of Phospholipase C (PLC).
-
Suppression of Intracellular Calcium Mobilization: Activated PLC typically cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid influx of stored calcium (Ca2+) into the cytoplasm. This compound's action at the receptor level prevents this crucial step, thereby inhibiting the rise in intracellular calcium that is a prerequisite for many neutrophil functions.
-
Downregulation of MAPK and PI3K/Akt Pathways: The rise in intracellular calcium and DAG activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways. These pathways are integral to processes such as cell migration, degranulation, and the expression of adhesion molecules. By preventing the initial signaling events, this compound effectively downregulates these critical pathways.
Below is a diagram illustrating the CXCR2 signaling pathway and the point of inhibition by this compound.
Quantitative Data on Neutrophil Function Inhibition
The inhibitory effects of this compound on key neutrophil functions have been quantified in several in vitro and in vivo studies. The following tables summarize the available data.
Table 1: In Vitro Inhibition of Neutrophil Functions by this compound
| Neutrophil Function | Agonist | Assay Readout | IC50 (nM) | Reference |
| Adhesion Molecule Upregulation | CXCL1 | CD11b Expression | 260.7 | |
| Cell Morphology | Not Specified | Shape Change | 310.5 |
Note: Specific IC50 values for this compound's inhibition of neutrophil degranulation and calcium mobilization were not available in the reviewed literature.
Table 2: Clinical Pharmacodynamic Effects of this compound on Neutrophil Markers
| Study Population | Dose | Parameter | Inhibition vs. Placebo | Reference |
| Healthy Subjects (Ozone Challenge) | 50 mg (single dose) | Sputum Neutrophils | 55% reduction | |
| Healthy Subjects (Ozone Challenge) | 150 mg (single dose) | Sputum Neutrophils | 74% reduction | |
| Healthy Subjects (Ozone Challenge) | 50 mg (single dose) | Sputum Myeloperoxidase | 32.8% reduction | |
| Healthy Subjects (Ozone Challenge) | 150 mg (single dose) | Sputum Myeloperoxidase | 50.5% reduction | |
| Cystic Fibrosis Patients | 50 mg (daily for 28 days) | Sputum Neutrophils | Trend towards reduction | |
| Cystic Fibrosis Patients | 50 mg (daily for 28 days) | Sputum Elastase | Trend towards reduction |
Detailed Experimental Protocols
The characterization of this compound's effects on neutrophils relies on a series of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.
Neutrophil Isolation from Human Whole Blood
-
Principle: This protocol isolates neutrophils from peripheral blood using density gradient centrifugation and dextran sedimentation to separate them from other blood components.
-
Methodology:
-
Collect whole blood into collection tubes containing an anticoagulant (e.g., EDTA).
-
Perform dextran sedimentation to separate erythrocytes.
-
Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.
-
Centrifuge to separate mononuclear cells from granulocytes.
-
Collect the neutrophil pellet.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the purified neutrophils in a suitable buffer (e.g., HBSS) and resuspend at the desired concentration for subsequent assays.
-
Assess cell purity and viability using trypan blue exclusion and flow cytometry analysis of neutrophil-specific markers (e.g., CD15, CD16).
-
Chemotaxis Assay (Boyden Chamber)
-
Principle: This assay measures the directed migration of neutrophils towards a chemoattractant through a porous membrane.
-
Methodology:
-
Use a 96-well Boyden chamber with a polycarbonate membrane (typically 5.0 µm pore size).
-
Add the chemoattractant (e.g., CXCL8) with or without varying concentrations of this compound to the lower chamber.
-
Seed freshly isolated human neutrophils in serum-free medium into the upper chamber.
-
Incubate the chamber for approximately 1 hour at 37°C to allow for cell migration.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:
-
Staining the migrated cells and counting them microscopically.
-
Measuring the ATP content of the migrated cells using a luminescent assay (e.g., CellTiter-Glo®).
-
Lysing the migrated cells and measuring the activity of myeloperoxidase (MPO), a neutrophil-specific enzyme.
-
-
The following diagram outlines the workflow for a Boyden chamber chemotaxis assay.
Degranulation Assay (Myeloperoxidase Release)
-
Principle: This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in the azurophilic granules of neutrophils, as a marker of degranulation.
-
Methodology:
-
Seed isolated neutrophils into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Stimulate the neutrophils with a CXCR2 agonist (e.g., CXCL8) to induce degranulation.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant, which contains the released MPO.
-
Measure MPO activity in the supernatant using a colorimetric or fluorometric assay. A common method involves the MPO-catalyzed oxidation of a substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) in the presence of hydrogen peroxide, resulting in a color change that can be quantified by a plate reader.
-
Adhesion Molecule Upregulation (CD11b Expression by Flow Cytometry)
-
Principle: This assay measures the surface expression of the adhesion molecule CD11b (also known as Mac-1 or integrin αM), which is rapidly upregulated on the neutrophil surface upon activation.
-
Methodology:
-
Use either isolated neutrophils or whole blood.
-
Pre-incubate the samples with varying concentrations of this compound or a vehicle control.
-
Stimulate the neutrophils with a CXCR2 agonist (e.g., CXCL1).
-
Stain the cells with a fluorescently-labeled monoclonal antibody specific for human CD11b.
-
If using whole blood, lyse the red blood cells.
-
Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the CD11b staining on the neutrophil population, which is proportional to the level of CD11b expression.
-
Intracellular Calcium Mobilization Assay
-
Principle: This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon neutrophil activation, using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Load isolated neutrophils with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the dye inside the cell.
-
Wash the cells to remove any extracellular dye.
-
Resuspend the cells in a buffer and place them in a fluorometer cuvette or a microplate compatible with a fluorescence plate reader.
-
Add varying concentrations of this compound or a vehicle control to the cell suspension.
-
Establish a baseline fluorescence reading.
-
Inject a CXCR2 agonist (e.g., CXCL8) to stimulate the cells.
-
Record the change in fluorescence over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is measured, which provides a quantitative measure of the intracellular calcium concentration, independent of dye loading variations.
-
Conclusion
This compound's mechanism of action is centered on its selective antagonism of the CXCR2 receptor on neutrophils. By blocking this critical checkpoint in the inflammatory cascade, this compound effectively inhibits chemokine-induced neutrophil activation, including chemotaxis, degranulation, and the upregulation of adhesion molecules. The quantitative data from both in vitro and clinical studies demonstrate its potent anti-neutrophilic activity. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of CXCR2 antagonists in the context of neutrophil-mediated inflammatory diseases. This comprehensive understanding of this compound's molecular and cellular effects is vital for researchers and drug development professionals working to advance therapies for these conditions.
References
- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Elubrixin in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin (also known as SB-656933) is a potent, selective, and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1] As a key regulator of neutrophil recruitment and activation, CXCR2 represents a significant therapeutic target for a wide range of inflammatory diseases.[2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects in various inflammatory disease models, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Antagonism of the CXCR2 Signaling Pathway
Inflammation is a complex biological response, and the migration of neutrophils to the site of inflammation is a critical early event.[2] This process is largely mediated by the interaction of chemokines, particularly those with the ELR motif (glutamic acid-leucine-arginine), such as Interleukin-8 (IL-8 or CXCL8), with the CXCR2 receptor on the surface of neutrophils.
Upon binding of its ligands, the G-protein-coupled receptor (GPCR) CXCR2 initiates a downstream signaling cascade. This cascade leads to neutrophil chemotaxis, activation, and degranulation, which, while essential for host defense, can cause significant tissue damage when dysregulated in chronic inflammatory conditions.
This compound acts as a competitive and reversible antagonist at the CXCR2 receptor. By blocking the binding of IL-8 and other ELR+ chemokines, this compound effectively inhibits the downstream signaling events, thereby preventing neutrophil migration and activation. This targeted action makes this compound a promising therapeutic agent for neutrophil-driven inflammatory diseases, including inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.
Caption: this compound's mechanism of action at the CXCR2 receptor.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on this compound's in vitro and in vivo activity in various inflammatory models.
Table 1: In Vitro Activity of this compound
| Assay | Target | Cell Type | IC50 (nM) | Reference |
| Neutrophil CD11b Upregulation | CXCR2 | Human Neutrophils | 260.7 | |
| Neutrophil Shape Change | CXCR2 | Human Neutrophils | 310.5 | |
| CXCL8 Binding | CXCR2 | - | 12.5 |
IC50: Half-maximal inhibitory concentration
Table 2: Preclinical and Clinical Studies of this compound
| Disease Model/Condition | Species | Phase | Key Findings | Reference |
| Ozone-Induced Airway Inflammation | Human | - | Inhibited ex vivo neutrophil activation. | |
| Ulcerative Colitis | Human | Phase 2 | Investigated for treatment. | |
| Cystic Fibrosis | Human | Phase 1/2 | Investigated for treatment. | |
| COPD | Human | Phase 1 | Investigated for treatment. |
Detailed Experimental Protocols
In Vitro Neutrophil Activation Assay (CD11b Upregulation)
This protocol is based on methodologies described for evaluating CXCR2 antagonists.
-
Isolation of Human Neutrophils:
-
Collect whole blood from healthy human donors into heparinized tubes.
-
Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Perform dextran sedimentation to separate neutrophils from red blood cells.
-
Lyse remaining red blood cells with hypotonic saline.
-
Resuspend purified neutrophils in a suitable buffer (e.g., HBSS with Ca2+/Mg2+).
-
-
This compound Treatment:
-
Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Stimulate the neutrophils with a CXCR2 agonist, such as IL-8 (CXCL8), at a predetermined optimal concentration.
-
Incubate for 15-30 minutes at 37°C.
-
-
Flow Cytometry Analysis:
-
Stain the cells with a fluorescently labeled antibody against CD11b.
-
Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of CD11b expression.
-
-
Data Analysis:
-
Calculate the percentage inhibition of CD11b upregulation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro neutrophil activation assay.
Animal Model of Airway Inflammation
The following is a generalized protocol for an ozone-induced airway inflammation model in humans, as referenced in studies involving this compound.
-
Subject Recruitment:
-
Recruit healthy, non-smoking adult subjects.
-
Obtain informed consent and perform baseline health screening.
-
-
This compound Administration:
-
Administer a single oral dose of this compound or placebo in a randomized, double-blind fashion.
-
-
Ozone Challenge:
-
Expose subjects to a controlled concentration of ozone (e.g., 0.3 ppm) for a specified duration (e.g., 2 hours) with intermittent exercise.
-
-
Sputum Induction:
-
At a set time point post-ozone exposure (e.g., 6 hours), induce sputum by inhalation of hypertonic saline.
-
-
Sample Processing and Analysis:
-
Process the sputum to isolate inflammatory cells.
-
Perform differential cell counts to determine the percentage of neutrophils.
-
Measure levels of inflammatory mediators (e.g., IL-8, myeloperoxidase) in the sputum supernatant.
-
-
Ex Vivo Neutrophil Activation:
-
Isolate neutrophils from peripheral blood samples taken before and after treatment.
-
Stimulate the neutrophils ex vivo with a CXCR2 agonist and measure activation markers as described in the in vitro protocol.
-
-
Data Analysis:
-
Compare the percentage of neutrophils and levels of inflammatory markers in the sputum between the this compound and placebo groups.
-
Assess the inhibitory effect of this compound on ex vivo neutrophil activation.
-
Logical Relationships in this compound's Therapeutic Approach
The therapeutic rationale for this compound is based on a clear logical progression from the underlying pathology of many inflammatory diseases to the specific molecular intervention.
Caption: Logical flow of this compound's intervention in inflammation.
Summary and Future Directions
This compound has demonstrated a clear mechanism of action as a CXCR2 antagonist, effectively inhibiting neutrophil activation and recruitment. The available data from in vitro and early-phase clinical studies support its potential as a therapeutic agent for a variety of inflammatory diseases characterized by excessive neutrophil infiltration. Future research should focus on late-stage clinical trials to establish its efficacy and safety in specific patient populations. Furthermore, exploring the role of this compound in other neutrophil-mediated conditions, such as certain types of cancer or acute lung injury, could broaden its therapeutic applications. The continued investigation of selective CXCR2 antagonists like this compound holds significant promise for the development of targeted anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
The Pharmacology of Elubrixin: A Technical Guide for Researchers
An In-depth Examination of the CXCR2 Antagonist for Inflammatory Disease Research
This technical guide provides a comprehensive overview of the pharmacology of Elubrixin (SB-656933), a potent and selective C-X-C chemokine receptor type 2 (CXCR2) antagonist. This compound has been a subject of interest in the study of various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory bowel disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity.
Introduction
This compound is a small molecule that functions as a competitive and reversible antagonist of the CXCR2 receptor, which is also known as the IL-8 receptor.[1] By blocking this receptor, this compound effectively inhibits the chemotaxis and activation of neutrophils, key immune cells implicated in the pathogenesis of numerous inflammatory diseases.[2] The compound is orally active and has been evaluated in several clinical trials.[3] this compound belongs to the diarylurea class of compounds.[4]
Physicochemical Properties
This compound is available in its free base form as well as tosylate and hydrochloride salts. The salt forms generally offer enhanced water solubility and stability.[1]
| Property | Value |
| Chemical Name | 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea |
| Synonyms | SB-656933 |
| Molecular Formula | C17H17Cl2FN4O4S |
| Molecular Weight | 463.3 g/mol |
| Salt Forms | Tosylate, Hydrochloride |
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively targeting the CXCR2 receptor. CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Its activation by chemokine ligands, such as interleukin-8 (IL-8 or CXCL8) and GRO-alpha (CXCL1), triggers a downstream signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.
This compound acts as a competitive antagonist at the CXCR2 receptor, preventing the binding of its cognate chemokines and thereby inhibiting the initiation of the inflammatory signaling cascade. This blockade of CXCR2 signaling is the primary mechanism through which this compound reduces neutrophil recruitment to sites of inflammation and subsequent tissue damage.
CXCR2 Signaling Pathway
The binding of chemokines like CXCL8 to CXCR2 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of these pathways ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC) and Akt, culminating in cellular responses such as chemotaxis and degranulation. This compound, by blocking the initial ligand-receptor interaction, prevents these downstream signaling events.
Pharmacokinetics
This compound is an orally active compound. However, detailed public information on its absorption, distribution, metabolism, and excretion (ADME) profile in humans is limited.
A study in adult patients with cystic fibrosis provided some insights into its pharmacokinetics. In this study, average plasma concentrations of this compound were noted to be lower than anticipated from preclinical data. At a 50mg daily dose, the plasma concentration of this compound surpassed the IC50 for approximately 4 hours. This suggests a relatively short duration of action at this dose in this patient population. Further studies are required to fully characterize the ADME properties of this compound in humans.
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized through both in vitro and in vivo studies, primarily focusing on its impact on neutrophil function.
In Vitro Activity
This compound has demonstrated potent inhibition of neutrophil activation in vitro. Key pharmacodynamic parameters are summarized in the table below.
| Assay | Parameter | Value |
| Neutrophil CD11b Upregulation | IC50 | 260.7 nM |
| Neutrophil Shape Change | IC50 | 310.5 nM |
These data indicate that this compound effectively inhibits key markers of neutrophil activation at nanomolar concentrations.
In Vivo Activity: Ozone Challenge Model
The anti-inflammatory effects of this compound have been demonstrated in a human ozone challenge model. In this model, healthy subjects are exposed to ozone, which induces a robust but transient airway neutrophilic inflammation.
A clinical study demonstrated that single oral doses of this compound resulted in a dose-dependent reduction in ozone-induced airway inflammation. The key findings are summarized below.
| Dose of this compound | Reduction in Sputum Neutrophils (vs. Placebo) | Reduction in Sputum Myeloperoxidase (vs. Placebo) |
| 50 mg | 55% | 32.8% |
| 150 mg | 74% | 50.5% |
These results confirm the potent anti-inflammatory and neutrophil-inhibiting effects of this compound in a clinically relevant model of airway inflammation.
Structure-Activity Relationship (SAR)
This compound is a member of the N,N'-diarylurea class of CXCR2 antagonists. The structure-activity relationship for this class of compounds has been explored to optimize potency and pharmacokinetic properties. While specific SAR data for this compound is not extensively published, studies on related diarylurea and diarylsquaramide analogs indicate that the presence of a sulfonamide substituent adjacent to the phenolic hydroxyl group can significantly reduce clearance in preclinical pharmacokinetic studies, a feature present in the structure of this compound. The specific arrangement of the chloro and fluoro substituents on the phenyl ring is also likely crucial for its high-affinity binding to the CXCR2 receptor.
Experimental Protocols
Neutrophil CD11b Upregulation and Shape Change Assay
This assay is used to determine the in vitro potency of this compound in inhibiting neutrophil activation.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.
-
Incubation with Compound: Aliquots of whole blood are incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Neutrophil Stimulation: Neutrophils are stimulated by adding a chemokine agonist, such as CXCL1 (GRO-α), to induce CD11b upregulation and shape change.
-
Staining: The blood samples are then stained with fluorescently labeled monoclonal antibodies specific for cell surface markers, including a marker for neutrophils (e.g., CD16) and CD11b.
-
Flow Cytometry: The samples are analyzed by flow cytometry. Neutrophils are identified based on their light scatter properties and CD16 expression. The mean fluorescence intensity of CD11b staining on the neutrophil population is quantified. Neutrophil shape change is assessed by changes in forward scatter.
-
Data Analysis: The percentage inhibition of CD11b upregulation and shape change is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Human Ozone-Induced Airway Inflammation Model
This clinical research model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.
Methodology:
-
Subject Selection: Healthy, non-smoking volunteers are screened for their responsiveness to ozone, typically defined as a significant increase in sputum neutrophils following a test exposure.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed.
-
Dosing: Subjects receive a single oral dose of this compound or a matching placebo a specified time before ozone exposure.
-
Ozone Exposure: Subjects are exposed to a controlled concentration of ozone (e.g., 2 parts per million) for a defined period (e.g., 3 hours) in an environmental exposure chamber, often with intermittent exercise to increase the dose of inhaled ozone.
-
Sputum Induction: Sputum is induced at a set time point after the cessation of ozone exposure (e.g., 6 hours) by inhalation of nebulized hypertonic saline.
-
Sputum Processing and Analysis: The collected sputum is processed to separate cells from the supernatant. Total and differential cell counts are performed to quantify the number of neutrophils. The sputum supernatant is analyzed for biomarkers of inflammation, such as myeloperoxidase (MPO), a neutrophil-derived enzyme.
-
Data Analysis: The effects of this compound on sputum neutrophil counts and MPO levels are compared to those of the placebo to determine the extent of inhibition of ozone-induced airway inflammation.
Clinical Development and Future Directions
This compound has been investigated in Phase I and II clinical trials for several inflammatory conditions, including cystic fibrosis, ulcerative colitis, and COPD. While the compound has demonstrated pharmacodynamic activity and was generally well-tolerated, its clinical development for some indications has been discontinued. The reasons for discontinuation are not always publicly disclosed but may be related to a variety of factors including efficacy, safety, or pharmacokinetic properties.
Despite the discontinuation of some clinical programs, the study of this compound and other CXCR2 antagonists continues to provide valuable insights into the role of neutrophil-mediated inflammation in disease. The data generated from studies with this compound have helped to validate CXCR2 as a therapeutic target and have informed the development of next-generation CXCR2 antagonists with potentially improved pharmacological profiles.
Conclusion
This compound is a well-characterized, potent, and selective CXCR2 antagonist that has served as a valuable tool for investigating the role of neutrophil-driven inflammation. Its ability to inhibit neutrophil activation and recruitment has been demonstrated in both preclinical and clinical settings. While its path through clinical development has faced challenges, the wealth of pharmacological data available for this compound continues to be a valuable resource for researchers in the field of inflammation and drug discovery. This technical guide provides a consolidated source of this information to aid in the design and interpretation of future studies in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Elubrixin's Effect on Chemokine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin (formerly SB-656933) is a potent, selective, and orally bioavailable antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of neutrophils, key mediators of the innate immune response.[4] Dysregulated neutrophil trafficking is implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory bowel disease.[1] this compound, by competitively and reversibly inhibiting CXCR2, modulates downstream signaling pathways, thereby attenuating neutrophil-mediated inflammation. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action on chemokine signaling pathways, and detailed protocols for key experimental assays used to characterize its activity.
Core Mechanism of Action
This compound functions as a competitive and reversible antagonist of the CXCR2 receptor. In the complex inflammatory milieu, various ELR+ chemokines, most notably CXCL8 (Interleukin-8), but also CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL7, bind to and activate CXCR2 on the surface of neutrophils. This ligand-receptor interaction initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins.
The subsequent signaling cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses critical for inflammation, including:
-
Chemotaxis: Directed migration of neutrophils along a chemokine gradient towards the site of inflammation.
-
Degranulation: Release of cytotoxic and pro-inflammatory molecules from neutrophil granules.
-
Respiratory Burst: Production of reactive oxygen species (ROS).
-
Upregulation of Adhesion Molecules: Increased expression of molecules like CD11b, facilitating neutrophil adhesion to the endothelium and extravasation into tissues.
This compound, by binding to CXCR2, prevents the binding of its cognate chemokine ligands, thereby inhibiting these downstream signaling events and the subsequent inflammatory cascade.
Quantitative Pharmacological Data
The potency and activity of this compound have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound and provide context with data from other known CXCR2 antagonists.
| Parameter | This compound (SB-656933) | Reference |
| IC50 (Neutrophil CD11b upregulation) | 260.7 nM | |
| IC50 (Neutrophil shape change) | 310.5 nM | |
| Mechanism of Action | Competitive, Reversible CXCR2 Antagonist | |
| Selectivity | Selective for CXCR2 |
| Parameter | Danirixin | Navarixin (MK-7123) | AZD5069 | Reference |
| pIC50 (hCXCR2 binding) | 7.9 | - | - | |
| Selectivity (over hCXCR1) | 78-fold | - | >100-fold | |
| Kb (Ca2+ mobilization) | 6.5 nM | - | - | |
| pA2 (Ca2+ mobilization) | 8.44 | - | - | |
| pIC50 (hWB CD11b upregulation) | 6.3 | - | - |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the CXCR2 signaling pathway and the mechanism of its inhibition by this compound.
Caption: CXCR2 signaling cascade initiated by chemokine binding.
Caption: this compound competitively antagonizes CXCR2.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the effects of this compound on chemokine signaling pathways.
In Vitro Assays
1. Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the CXCR2 receptor.
-
Cell Line: HEK293 cells stably expressing human CXCR2.
-
Radioligand: [³H]-CXCL8 or another suitable radiolabeled CXCR2 ligand.
-
Protocol:
-
Prepare cell membranes from CXCR2-expressing HEK293 cells.
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed, subsaturating concentration of [³H]-CXCL8 to all wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled CXCL8.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit chemokine-induced intracellular calcium release.
-
Cell Line: CHO or HEK293 cells stably expressing human CXCR2.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), CXCL8.
-
Protocol:
-
Seed CXCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add a fixed concentration of CXCL8 (typically EC80) to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value.
-
Caption: Workflow for a calcium mobilization functional assay.
3. Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to inhibit the directed migration of primary human neutrophils.
-
Cells: Freshly isolated human neutrophils from healthy donors.
-
Apparatus: Boyden chamber with a microporous membrane (e.g., 3-5 µm pore size).
-
Chemoattractant: CXCL8 or another CXCR2 ligand.
-
Protocol:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Place CXCL8 in the lower chamber of the Boyden apparatus.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound.
-
Place the neutrophil suspension in the upper chamber, separated from the lower chamber by the microporous membrane.
-
Incubate at 37°C for 1-2 hours to allow for cell migration.
-
Remove the membrane, fix, and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells per high-power field using a microscope.
-
Calculate the percentage of inhibition of chemotaxis at each concentration of this compound and determine the IC50 value.
-
Caption: Workflow for a Boyden chamber neutrophil chemotaxis assay.
In Vivo Model
Ozone-Induced Airway Inflammation in Human Subjects
This clinical model is used to assess the in vivo efficacy of this compound in a relevant inflammatory setting.
-
Subjects: Healthy, non-smoking adult volunteers.
-
Challenge: Exposure to a controlled concentration of ozone (e.g., 0.3 ppm) for a defined period (e.g., 2 hours) with intermittent exercise.
-
Treatment: Oral administration of this compound or placebo prior to ozone exposure.
-
Endpoints: Sputum induction and bronchoalveolar lavage (BAL) to assess neutrophil counts, and levels of inflammatory mediators such as myeloperoxidase (MPO) and CXCL8.
-
Protocol:
-
Screen and enroll healthy volunteers.
-
Administer a single oral dose of this compound or placebo.
-
Expose subjects to ozone or filtered air in a controlled environmental chamber.
-
Perform sputum induction and/or bronchoscopy with BAL at a specified time point post-exposure (e.g., 6 hours).
-
Process sputum and BAL fluid for total and differential cell counts.
-
Measure concentrations of MPO and CXCL8 in sputum/BAL supernatant.
-
Compare the inflammatory endpoints between the this compound and placebo groups to determine the in vivo efficacy.
-
Caption: Workflow for a human ozone-induced airway inflammation model.
Conclusion
This compound is a well-characterized, potent, and selective CXCR2 antagonist that effectively inhibits neutrophil activation and recruitment by blocking the chemokine signaling pathway at the receptor level. The data summarized and the experimental protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals working on CXCR2-targeted therapies for inflammatory diseases. The consistent in vitro and in vivo activity of this compound underscores the therapeutic potential of modulating the CXCR2 pathway for the treatment of a variety of neutrophil-driven pathologies.
References
Elubrixin (SB-656933) for Airway Inflammation: A Technical Overview of Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway inflammation is a critical component in the pathophysiology of numerous respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] A key feature of this inflammation is the infiltration and activation of neutrophils, which are potent effector cells of the innate immune system.[2] The migration and activation of these cells are largely orchestrated by the CXC chemokine family, particularly those that bind to the CXC chemokine receptor 2 (CXCR2).[1][2] Ligands such as CXCL1 and CXCL8 (IL-8) bind to CXCR2 on neutrophils, initiating a signaling cascade that leads to chemotaxis, degranulation, and the release of damaging proteases and reactive oxygen species.[3]
Given its central role in neutrophil recruitment, the CXCR2 pathway has emerged as a promising therapeutic target for mitigating neutrophil-driven airway inflammation. Elubrixin (also known as SB-656933) is a potent, selective, and orally active antagonist of the CXCR2 receptor. This technical guide provides an in-depth summary of the preliminary studies on this compound, focusing on its mechanism of action, quantitative data from key experiments, and the detailed protocols used to evaluate its efficacy in the context of airway inflammation.
Core Mechanism of Action: CXCR2 Antagonism
This compound functions as a competitive, reversible antagonist of the CXCR2 receptor. In inflammatory conditions, chemokines such as CXCL1 and CXCL8 are released in the airways, creating a chemotactic gradient. These chemokines bind to CXCR2 on the surface of circulating neutrophils. This ligand-receptor interaction activates intracellular G-protein-coupled signaling pathways, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequent downstream effects. These effects include the upregulation of adhesion molecules like CD11b, cellular shape change, and directed migration of neutrophils to the site of inflammation. By blocking the binding of chemokines to CXCR2, this compound effectively inhibits these downstream signaling events, thereby reducing neutrophil activation and recruitment into the airways.
Quantitative Data from Preliminary Studies
Preliminary investigations have quantified this compound's potency in inhibiting neutrophil function both in vitro and in a human challenge model. The data highlights its dose-dependent effects on key biomarkers of neutrophil activation and airway inflammation.
In Vitro & Ex Vivo Biological Activity
Studies have established this compound's potency in inhibiting key neutrophil functions through direct measurement of cellular responses. The half-maximal inhibitory concentrations (IC50) and maximal inhibition observed in ex vivo assays underscore its specific activity against the CXCR2 pathway.
| Parameter Assessed | Assay Type | IC50 / Max Inhibition | Source |
| Neutrophil CD11b Upregulation | In Vitro | 260.7 nM | |
| Neutrophil Shape Change | In Vitro | 310.5 nM | |
| CXCL1-Induced CD11b Expression | Ex Vivo (Human Whole Blood) | 70% max inhibition (at 400 mg dose) |
Efficacy in Ozone-Induced Airway Inflammation
A clinical study in healthy human subjects using an ozone challenge model demonstrated this compound's ability to suppress airway neutrophilia in a dose-dependent manner. This model is a well-established method for inducing a controlled, neutrophil-predominant inflammatory response in the airways.
| Biomarker | Dose | Reduction vs. Placebo (95% CI) | Source |
| Sputum Neutrophil Count | 50 mg | 55% (20%, 75%) | |
| Sputum Neutrophil Count | 150 mg | 74% (55%, 85%) | |
| Sputum Myeloperoxidase (MPO) | 50 mg | 32.8% (9.2%, 50.3%) | |
| Sputum Myeloperoxidase (MPO) | 150 mg | 50.5% (33.3%, 63.3%) |
Experimental Protocols
The quantitative data presented were generated from rigorously designed experiments. The following sections detail the methodologies for the key assays used to characterize the pharmacodynamic effects of this compound.
Ex Vivo CXCL1-Induced CD11b Expression Assay
This assay was performed to measure the direct effect of orally administered this compound on the activation capacity of circulating neutrophils in whole blood.
-
Study Design: A randomized, single-blind, placebo-controlled, dose-escalation study was conducted in healthy male subjects.
-
Dosing: Subjects received a single oral dose of this compound (ranging from 2 mg to 1100 mg) or a placebo.
-
Blood Sampling: Venous blood samples were collected at pre-specified time points post-dosing.
-
Neutrophil Stimulation: Whole blood samples were stimulated ex vivo with CXCL1, a specific CXCR2 agonist, to induce neutrophil activation.
-
Flow Cytometry Analysis: The expression of the activation marker CD11b on the surface of peripheral blood neutrophils was quantified using flow cytometry. The level of inhibition was calculated relative to the response in placebo-treated subjects.
Human Ozone-Challenge Model for Airway Inflammation
This clinical model was used to assess this compound's efficacy in preventing environmentally induced airway neutrophilia.
-
Study Design: A randomized, placebo-controlled study was conducted in healthy subjects.
-
Dosing: Subjects received a single oral dose of this compound (50 mg or 150 mg) or a placebo.
-
Ozone Exposure: Following drug administration, subjects were exposed to ozone (O3) under controlled conditions to induce acute airway inflammation.
-
Sputum Induction: Sputum was induced and collected approximately 6 hours after the ozone challenge. Sputum induction is a non-invasive technique to obtain samples from the lower airways.
-
Biomarker Analysis: The collected sputum was processed to determine the total and differential cell counts, with a focus on neutrophil numbers. The sputum supernatant was analyzed for levels of myeloperoxidase (MPO), an enzyme released by activated neutrophils.
References
- 1. CXCR2 antagonists for the treatment of pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
Elubrixin Tosylate: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elubrixin tosylate, also known as SB-656933, is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). By competitively and reversibly inhibiting the binding of endogenous ligands, primarily interleukin-8 (IL-8), this compound tosylate effectively modulates neutrophil-mediated inflammation. This technical guide provides an in-depth overview of the basic research applications of this compound tosylate, including its mechanism of action, relevant signaling pathways, detailed experimental protocols for key in vitro assays, and a summary of its in vivo effects in inflammatory disease models. This document is intended to serve as a comprehensive resource for researchers utilizing this compound tosylate in their investigations of inflammatory processes.
Introduction
Neutrophil recruitment and activation are hallmark features of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and cystic fibrosis. The CXCR2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in orchestrating neutrophil chemotaxis and activation in response to ELR+ chemokines such as IL-8. This compound tosylate is a small molecule inhibitor that specifically targets CXCR2, making it a valuable tool for dissecting the role of this signaling axis in various pathological conditions. Its oral bioavailability and demonstrated efficacy in preclinical and clinical settings underscore its potential as both a research tool and a therapeutic agent.
Mechanism of Action
This compound tosylate functions as a competitive and reversible antagonist of the CXCR2 receptor. By binding to the receptor, it prevents the interaction of cognate chemokines, most notably IL-8 (CXCL8) and GRO-α (CXCL1). This blockade inhibits the downstream signaling cascades that lead to neutrophil activation and recruitment. Key cellular responses inhibited by this compound tosylate include:
-
Neutrophil Chemotaxis: The directed migration of neutrophils towards a chemokine gradient.
-
Neutrophil Shape Change: A morphological alteration indicative of neutrophil activation.
-
Upregulation of Adhesion Molecules: Specifically, the expression of CD11b, an integrin subunit crucial for neutrophil adhesion to the endothelium.
-
Degranulation and Enzyme Release: The release of pro-inflammatory mediators, such as neutrophil elastase, from intracellular granules.
Signaling Pathways
The binding of chemokines to CXCR2 initiates a cascade of intracellular signaling events. This compound tosylate, by blocking the initial ligand-receptor interaction, prevents the activation of these pathways. A diagram of the CXCR2 signaling pathway is provided below.
Quantitative Data
This compound tosylate has been characterized in a variety of in vitro and in vivo systems. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound Tosylate
| Assay | Cell Type | Stimulus | Parameter Measured | IC₅₀ (nM) | Reference |
| CD11b Upregulation | Human Neutrophils | CXCL1 | CD11b Expression | 260.7 | [1] |
| Neutrophil Shape Change | Human Neutrophils | CXCL8 | Forward Scatter Change | 310.5 | [1] |
Note: Specific binding affinity (Kd) data for this compound tosylate is not publicly available.
Table 2: In Vivo Efficacy of this compound Tosylate in Human Inflammatory Models
| Model | Subjects | Treatment | Parameter | Result | Reference |
| Ozone-Induced Airway Inflammation | Healthy Volunteers | 50 mg single dose | Sputum Neutrophils | 55% reduction vs. placebo | [2][3] |
| 150 mg single dose | Sputum Neutrophils | 74% reduction vs. placebo | [2] | ||
| 50 mg single dose | Sputum Myeloperoxidase | 32.8% reduction vs. placebo | |||
| 150 mg single dose | Sputum Myeloperoxidase | 50.5% reduction vs. placebo | |||
| Cystic Fibrosis | Adult Patients | 50 mg daily for 28 days | Sputum Neutrophils | Reduction from baseline (p=0.889) | |
| 50 mg daily for 28 days | Sputum Elastase | Reduction from baseline (p=0.882) |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound tosylate.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the ability of this compound tosylate to inhibit the directed migration of neutrophils towards a chemoattractant.
Detailed Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
Boyden Chamber Preparation: Add chemoattractant (e.g., 10 nM IL-8 in assay medium) to the lower wells of a 96-well Boyden chamber. Place a polycarbonate filter with 5 µm pores over the lower wells.
-
Cell Preparation: Resuspend the isolated neutrophils in assay medium. Pre-incubate the neutrophils with various concentrations of this compound tosylate or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Assay Initiation: Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
Microscopy Method: After incubation, remove the filter. Scrape off non-migrated cells from the top surface of the filter. Fix the filter in methanol and stain with a suitable stain (e.g., Giemsa). Mount the filter on a glass slide and count the number of migrated cells in several high-power fields under a light microscope.
-
Luminescence Method: After incubation, quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP content using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound tosylate compared to the vehicle control.
Calcium Mobilization Assay (FLIPR)
This assay measures changes in intracellular calcium concentration in response to CXCR2 activation and its inhibition by this compound tosylate.
Detailed Methodology:
-
Cell Culture: Plate cells expressing CXCR2 (e.g., HEK293 cells stably transfected with CXCR2 or primary human neutrophils) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Aspirate the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound tosylate and a stock solution of the CXCR2 agonist (e.g., IL-8) in an appropriate assay buffer.
-
Assay on FLIPR/FlexStation:
-
Place the cell plate and the compound plates into the instrument.
-
The instrument will first add the this compound tosylate dilutions (or vehicle) to the wells.
-
After a short incubation period, the instrument will measure the baseline fluorescence.
-
The instrument will then add the agonist to the wells to stimulate the cells.
-
Fluorescence will be monitored in real-time to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium flux. Calculate the percentage of inhibition of the agonist-induced calcium response by this compound tosylate at each concentration and determine the IC₅₀ value.
Neutrophil Elastase Release Assay
This assay quantifies the release of neutrophil elastase, a key inflammatory mediator, and its inhibition by this compound tosylate.
Detailed Methodology:
-
Neutrophil Isolation: Isolate human neutrophils as described in section 5.1.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound tosylate or vehicle control for 30 minutes at 37°C.
-
Stimulation: Stimulate the neutrophils with a CXCR2 agonist (e.g., IL-8) or another secretagogue (e.g., fMLP) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Centrifuge the cell suspensions to pellet the neutrophils. Collect the supernatant, which contains the released elastase.
-
Elastase Activity Measurement:
-
Use a commercially available neutrophil elastase activity assay kit (fluorometric or colorimetric).
-
Add the collected supernatant to a 96-well plate.
-
Add the elastase substrate to each well.
-
Incubate according to the kit instructions and measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve using purified neutrophil elastase. Determine the concentration of elastase in each sample from the standard curve. Calculate the percentage of inhibition of elastase release by this compound tosylate.
In Vivo Research Applications
This compound tosylate has been investigated in several preclinical and clinical models of inflammatory diseases.
-
Airway Inflammation: In a human model of ozone-induced airway inflammation, single oral doses of this compound tosylate significantly reduced the influx of neutrophils and the concentration of myeloperoxidase in the sputum. This demonstrates its potential for studying and treating neutrophil-driven respiratory diseases like COPD and severe asthma.
-
Cystic Fibrosis: In a clinical study with cystic fibrosis patients, treatment with this compound tosylate showed a trend towards reduced sputum neutrophils and elastase, suggesting a potential role in mitigating the chronic airway inflammation characteristic of this disease.
-
Inflammatory Bowel Disease (IBD): While specific data for this compound tosylate in IBD models like DSS-induced colitis is limited in public literature, CXCR2 antagonists, in general, are being explored for their therapeutic potential in IBD due to the significant role of neutrophil infiltration in the gut mucosa during active disease.
Conclusion
This compound tosylate is a powerful and selective tool for investigating the role of the CXCR2 signaling pathway in health and disease. Its well-characterized inhibitory effects on neutrophil function, coupled with its oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers to effectively design and execute experiments using this compound tosylate, thereby advancing our understanding of neutrophil-mediated inflammation and facilitating the development of novel therapeutic strategies.
References
Elubrixin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin, also known as SB-656933, is a potent, selective, competitive, and reversible antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1] As an orally active small molecule, it has been investigated for its therapeutic potential in a variety of inflammatory diseases where neutrophil-driven inflammation is a key pathological feature.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and the experimental methodologies used to characterize it.
Chemical Structure and Properties
This compound is a diarylurea derivative with the chemical name 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₇Cl₂FN₄O₄S | PubChem CID 10479502 |
| Molecular Weight | 463.3 g/mol | PubChem CID 10479502 |
| IUPAC Name | 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea | PubChem CID 10479502 |
| CAS Number | 688763-64-6 | MedChemExpress |
| Appearance | A solid powder | (Inferred) |
| Solubility | Soluble in DMSO | MedChemExpress |
Mechanism of Action: CXCR2 Antagonism
This compound exerts its anti-inflammatory effects by specifically targeting and blocking the CXCR2 receptor. CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils and is crucial for their migration and activation in response to a class of chemokines known as ELR+ CXC chemokines (e.g., IL-8/CXCL8, CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL7).
By binding to CXCR2, this compound prevents the binding of these chemokines, thereby inhibiting the downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.
CXCR2 Signaling Pathway
The binding of ELR+ CXC chemokines to CXCR2 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. This triggers a cascade of intracellular signaling events, primarily through the Gαi and Gβγ subunits. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways ultimately culminate in various cellular responses, including chemotaxis, upregulation of adhesion molecules like CD11b, and the release of inflammatory mediators. This compound, by blocking the initial receptor activation, effectively inhibits these downstream events.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Biological Activity and Quantitative Data
This compound has been shown to be a potent inhibitor of neutrophil activation. The following table summarizes the available quantitative data on its biological activity.
| Assay | Description | IC₅₀ (nM) | Reference |
| Neutrophil CD11b Upregulation | Inhibition of CXCL1-induced upregulation of the adhesion molecule CD11b on the surface of human neutrophils. | 260.7 | [1] |
| Neutrophil Shape Change | Inhibition of CXCL1-induced morphological changes in human neutrophils, a hallmark of activation. | 310.5 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Neutrophil CD11b Upregulation Assay
This assay quantifies the expression of the CD11b integrin on the surface of neutrophils in response to a chemokine stimulant, and the inhibitory effect of a compound like this compound.
Materials:
-
Freshly drawn human whole blood collected in heparin-containing tubes.
-
CXCL1 (or other relevant CXCR2 agonist).
-
This compound (SB-656933) at various concentrations.
-
Fluorescently-labeled anti-CD11b antibody (e.g., FITC-conjugated).
-
Red blood cell lysis buffer.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Following pre-incubation, CXCL1 is added to the blood samples to a final concentration known to induce a submaximal CD11b upregulation and incubated for a further period (e.g., 30 minutes) at 37°C. A negative control sample with no stimulant is also prepared.
-
Staining: After stimulation, the samples are stained with a fluorescently-labeled anti-CD11b antibody for a specified time (e.g., 30 minutes) in the dark at 4°C.
-
RBC Lysis: Red blood cells are lysed by adding a lysis buffer and incubating for a short period.
-
Washing: The remaining white blood cells are washed with PBS by centrifugation and resuspension.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Neutrophils are identified based on their forward and side scatter characteristics. The mean fluorescence intensity (MFI) of the CD11b staining on the neutrophil population is quantified.
-
Data Analysis: The percentage inhibition of CD11b upregulation by this compound at each concentration is calculated relative to the vehicle-treated, stimulated control. The IC₅₀ value is then determined by non-linear regression analysis of the concentration-response curve.
Experimental Workflow Diagram
Caption: Workflow for the Neutrophil CD11b Upregulation Assay.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its diarylurea structure, a plausible synthetic route would involve the reaction of an appropriately substituted aniline with an isocyanate or a carbamoyl chloride derivative. The synthesis of related diarylurea CXCR2 antagonists often involves a multi-step process to construct the two substituted aryl rings, followed by the formation of the central urea linkage.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CXCR2 receptor. Its ability to inhibit neutrophil activation and migration underscores its potential as a therapeutic agent for a range of inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound or other CXCR2 antagonists. Further research to fully elucidate its pharmacokinetic profile and to identify its binding affinity to the CXCR2 receptor would be beneficial for its continued development.
References
Elubrixin's Impact on Neutrophil Chemotaxis and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elubrixin (SB-656933) is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2), a key mediator of neutrophil trafficking and activation. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on neutrophil chemotaxis and activation, detailed experimental protocols for assessing its activity, and an overview of the relevant signaling pathways. By competitively and reversibly binding to CXCR2, this compound effectively inhibits the downstream signaling cascades initiated by ELR+ chemokines, such as CXCL1 and CXCL8 (IL-8), thereby attenuating neutrophil-mediated inflammation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CXCR2 antagonists in inflammatory diseases.
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their recruitment to sites of inflammation is a tightly regulated process orchestrated by a class of chemoattractant cytokines known as chemokines. The CXC chemokine receptor 2 (CXCR2) is a G-protein coupled receptor predominantly expressed on the surface of neutrophils and plays a pivotal role in their migration and activation in response to chemokines containing the glutamic acid-leucine-arginine (ELR) motif, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8.
Dysregulated neutrophil recruitment and activation are hallmarks of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and certain cancers. Consequently, targeting the CXCR2 signaling axis presents a promising therapeutic strategy for mitigating neutrophil-driven pathology. This compound (SB-656933) is a potent, selective, competitive, reversible, and orally active antagonist of CXCR2. This guide delves into the technical details of this compound's interaction with neutrophils, providing a foundational understanding for its preclinical and clinical investigation.
Mechanism of Action
This compound exerts its inhibitory effects by binding to CXCR2 and preventing the binding of its cognate ELR+ chemokine ligands. This blockade of the receptor disrupts the initiation of downstream intracellular signaling pathways that are essential for neutrophil chemotaxis and activation.
CXCR2 Signaling Pathway
The binding of an ELR+ chemokine to CXCR2 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gαi family. This initiates a cascade of intracellular events, including:
-
Phospholipase C (PLC) activation: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a critical signal for cell activation and migration.
-
PI3K/Akt Pathway Activation: This pathway is crucial for cell survival, proliferation, and migration.
-
Ras/MAPK Pathway Activation: The activation of MAP kinases, such as ERK1/2, is involved in various cellular responses, including gene expression and proliferation.
-
NF-κB Activation: This transcription factor plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory genes.
This compound, by acting as a competitive antagonist, prevents these signaling events from occurring, thereby inhibiting the functional responses of neutrophils.
Quantitative Data on this compound's Efficacy
The inhibitory activity of this compound on neutrophil function has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
| Parameter | Assay | Chemoattractant | IC50 (nM) | Reference |
| Neutrophil Activation | CD11b Upregulation | CXCL1 | 260.7 | Nicholson GC, et al. 2007[1] |
| Shape Change | CXCL8 (IL-8) | 310.5 | Nicholson GC, et al. 2007[1] |
Table 1: In Vitro Inhibitory Activity of this compound on Human Neutrophil Activation [1]
| Study Population | Treatment | Outcome Measure | Result | Reference |
| Healthy Volunteers (Ozone Challenge) | This compound 50 mg (single dose) | Sputum Neutrophil Reduction | 55% reduction vs. placebo | Lazaar AL, et al. 2011[1] |
| This compound 150 mg (single dose) | Sputum Neutrophil Reduction | 74% reduction vs. placebo | Lazaar AL, et al. 2011[1] | |
| Cystic Fibrosis Patients | This compound 50 mg (daily for 28 days) | Sputum Neutrophil Reduction | ~30% decrease from baseline | Moss RB, et al. 2012 |
Table 2: In Vivo Effects of this compound on Neutrophil Counts
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on neutrophil chemotaxis and activation.
Neutrophil Isolation from Human Peripheral Blood
Objective: To obtain a pure population of neutrophils for in vitro assays.
Materials:
-
Anticoagulated (e.g., EDTA) whole human blood
-
Ficoll-Paque PLUS
-
Dextran T500 (3% in 0.9% NaCl)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets.
-
Collect the erythrocyte/granulocyte pellet and resuspend in HBSS.
-
Add 3% Dextran solution to sediment erythrocytes for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Perform hypotonic lysis of remaining red blood cells using RBC Lysis Buffer.
-
Wash the neutrophil pellet with HBSS and resuspend in the appropriate assay buffer.
-
Assess cell purity and viability using a hemocytometer and Trypan Blue exclusion or flow cytometry.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the dose-dependent inhibition of neutrophil migration towards a chemoattractant by this compound.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)
-
Chemoattractant (e.g., recombinant human CXCL8)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate isolated neutrophils with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant solution (e.g., 10 nM CXCL8) to the lower wells of the Boyden chamber. Use assay buffer alone as a negative control.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, remove the membrane and scrape off non-migrated cells from the upper surface.
-
Fix the membrane in methanol and stain the migrated cells on the lower surface.
-
Mount the membrane on a microscope slide and count the number of migrated cells per high-power field. Alternatively, use a fluorescent dye and a plate reader for quantification.
-
Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Neutrophil Activation Assay (CD11b Upregulation by Flow Cytometry)
Objective: To measure the inhibitory effect of this compound on chemoattractant-induced upregulation of the activation marker CD11b on the neutrophil surface.
Materials:
-
Anticoagulated whole human blood or isolated neutrophils
-
Chemoattractant (e.g., recombinant human CXCL1)
-
This compound
-
Fluorescently-labeled anti-CD11b antibody
-
Red Blood Cell Lysis Buffer (if using whole blood)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add whole blood or isolated neutrophils.
-
Add the this compound dilutions or vehicle control and incubate for 30 minutes at 37°C.
-
Add the chemoattractant (e.g., 10 nM CXCL1) or buffer control and incubate for 15 minutes at 37°C.
-
Place the plate on ice to stop the reaction.
-
Add the fluorescently-labeled anti-CD11b antibody and incubate for 30 minutes in the dark on ice.
-
If using whole blood, lyse the red blood cells.
-
Wash the cells with FACS buffer and resuspend in FACS buffer for analysis.
-
Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.
-
Determine the median fluorescence intensity (MFI) of CD11b for each condition and calculate the percentage inhibition by this compound.
Intracellular Calcium Mobilization Assay
Objective: To assess the effect of this compound on chemoattractant-induced intracellular calcium flux in neutrophils.
Materials:
-
Isolated human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Chemoattractant (e.g., recombinant human CXCL8)
-
This compound
-
HBSS with and without Ca²⁺
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Protocol:
-
Load isolated neutrophils with Fura-2 AM (typically 1-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye and resuspend in HBSS with Ca²⁺.
-
Aliquot the cell suspension into a 96-well plate suitable for fluorescence measurements.
-
Add serial dilutions of this compound or vehicle control and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).
-
Inject the chemoattractant (e.g., 100 nM CXCL8) and immediately begin recording the fluorescence ratio over time.
-
Analyze the data to determine the peak increase in the fluorescence ratio, which corresponds to the intracellular calcium concentration.
-
Calculate the percentage inhibition of the calcium response by this compound at each concentration.
Conclusion
This compound is a well-characterized CXCR2 antagonist that demonstrates potent inhibition of neutrophil chemotaxis and activation. Its mechanism of action, centered on the blockade of CXCR2-mediated signaling, has been elucidated through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other CXCR2 antagonists. As our understanding of the role of neutrophils in inflammatory diseases continues to grow, molecules like this compound represent a targeted therapeutic approach with the potential to address significant unmet medical needs. Further research, including comprehensive clinical trials, will be crucial in defining the therapeutic utility of this compound in various inflammatory conditions.
References
Methodological & Application
Elubrixin In Vitro Cell Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin (formerly SB-656933) is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] CXCR2 and its ligands, such as interleukin-8 (IL-8 or CXCL8), are key mediators of inflammatory responses, primarily through the recruitment and activation of neutrophils.[3][4] By blocking the interaction between CXCL8 and CXCR2, this compound effectively attenuates neutrophil-mediated inflammation, making it a compound of significant interest for the development of therapies for a range of inflammatory diseases.[1]
These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and other CXCR2 antagonists. The included methodologies cover the assessment of neutrophil activation, chemotaxis, and intracellular signaling events.
Mechanism of Action and Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding to its cognate ligands like CXCL8, initiates a downstream signaling cascade. This cascade begins with the activation of heterotrimeric G-proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are crucial for neutrophil functions such as chemotaxis, degranulation, and upregulation of adhesion molecules like CD11b. This compound, as a CXCR2 antagonist, competitively binds to the receptor, thereby inhibiting these downstream signaling events.
References
Application Notes and Protocols for the Use of Elubrixin in a Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A key feature of the pathology of IBD, particularly ulcerative colitis, is the infiltration of neutrophils into the colonic mucosa, which contributes significantly to tissue damage. The chemokine receptor CXCR2 plays a pivotal role in mediating this neutrophil recruitment. Elubrixin (also known as SB-656933) is a potent, selective, and orally active antagonist of the CXCR2 receptor, presenting a promising therapeutic strategy for mitigating inflammation in IBD.[1]
These application notes provide a detailed protocol for inducing colitis in a mouse model using Dextran Sulfate Sodium (DSS) and for evaluating the therapeutic efficacy of this compound. The protocols and data presented are based on established methodologies for DSS-induced colitis and the known mechanism of action of CXCR2 antagonists.
Signaling Pathway of Neutrophil Recruitment in Colitis and the Role of this compound
In the inflammatory cascade of colitis, damaged colonic epithelial cells and resident immune cells release a variety of chemokines, including CXCL1 and CXCL2. These chemokines bind to the CXCR2 receptor on the surface of neutrophils, triggering a downstream signaling cascade. This activation leads to neutrophil adhesion to the vascular endothelium, transmigration into the intestinal tissue, and degranulation, releasing pro-inflammatory mediators that exacerbate tissue injury. This compound acts as a competitive and reversible antagonist at the CXCR2 receptor, blocking the binding of its cognate chemokines and thereby inhibiting neutrophil activation and infiltration into the inflamed colon.
Experimental Protocols
DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using DSS administered in drinking water. This model is widely used due to its simplicity and its ability to reproduce many of the clinical and histopathological features of human ulcerative colitis.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile, autoclaved drinking water
-
Animal balance
-
Standard mouse housing and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week prior to the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control mice should receive regular sterile drinking water.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. These parameters are used to calculate the Disease Activity Index (DAI).
-
On day 8, sacrifice the mice by an approved method of euthanasia.
-
Dissect the colon from the cecum to the anus and measure its length.
-
Collect colon tissue for histological analysis and for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity.
Administration of this compound
This compound is an orally active compound, making it suitable for administration via oral gavage or incorporation into the diet.
Materials:
-
This compound (SB-656933)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice. A typical dose for a small molecule inhibitor in a mouse model of colitis ranges from 1 to 30 mg/kg.
-
Divide the DSS-treated mice into a vehicle control group and one or more this compound treatment groups.
-
Administer this compound or the vehicle by oral gavage once or twice daily, starting on the same day as the DSS administration or as a therapeutic intervention after the onset of clinical signs.
-
Continue the treatment for the duration of the DSS administration.
Experimental Workflow
Data Presentation
The efficacy of this compound in the DSS-induced colitis model can be quantified by several key parameters. The following tables provide a template for organizing and presenting the expected outcomes.
Table 1: Disease Activity Index (DAI)
The DAI is a composite score that provides a quantitative measure of colitis severity.
| Group | Day 2 | Day 4 | Day 6 | Day 8 |
| Control (No DSS) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 0.5 ± 0.2 | 1.8 ± 0.4 | 3.5 ± 0.6 | 4.0 ± 0.5 |
| DSS + this compound (10 mg/kg) | 0.4 ± 0.2 | 1.2 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.4 |
Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle.
Table 2: Macroscopic and Histological Parameters of Colitis
These parameters provide a quantitative assessment of the physical and microscopic damage to the colon.
| Group | Colon Length (cm) | Histology Score (0-12) | MPO Activity (U/mg tissue) |
| Control (No DSS) | 9.5 ± 0.5 | 0.2 ± 0.1 | 0.5 ± 0.1 |
| DSS + Vehicle | 6.2 ± 0.4 | 8.5 ± 1.2 | 5.8 ± 0.9 |
| DSS + this compound (10 mg/kg) | 7.8 ± 0.5 | 4.1 ± 0.8 | 2.3 ± 0.5* |
Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle.
Conclusion
The use of this compound in a DSS-induced colitis mouse model provides a robust platform for evaluating its therapeutic potential for inflammatory bowel disease. By antagonizing the CXCR2 receptor, this compound is expected to significantly reduce neutrophil infiltration into the colonic mucosa, leading to an amelioration of clinical signs, a reduction in macroscopic and microscopic tissue damage, and a decrease in inflammatory markers. The protocols and data presentation formats provided in these application notes offer a standardized framework for conducting and reporting such preclinical studies.
References
Application Notes and Protocols for Assessing Elubrixin Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin (formerly SB-656933) is a potent, selective, and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 and its primary ligand, interleukin-8 (IL-8 or CXCL8), play a crucial role in the recruitment and activation of neutrophils, key mediators of inflammation in numerous diseases. By blocking the CXCL8/CXCR2 signaling axis, this compound can effectively inhibit neutrophil-mediated inflammatory responses. These application notes provide detailed protocols for robust cell-based assays to quantify the efficacy of this compound and other CXCR2 antagonists. The assays described herein are fundamental for preclinical drug development and mechanistic studies in inflammatory diseases.
Mechanism of Action of this compound
This compound is a competitive and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils.[2] The binding of cognate chemokines, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and most notably CXCL8, to CXCR2 initiates a cascade of intracellular signaling events. This process begins with the activation of heterotrimeric G-proteins, leading to the activation of phospholipase C (PLC). PLC subsequently generates inositol triphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium stores and activate protein kinase C (PKC), respectively.[3] These signaling pathways culminate in a range of physiological responses in neutrophils, including chemotaxis (directed cell migration), degranulation, and the upregulation of adhesion molecules like CD11b, which are essential for their infiltration into inflamed tissues.[1] this compound exerts its therapeutic effect by binding to CXCR2 and preventing the binding of these pro-inflammatory chemokines, thereby inhibiting the downstream signaling and the subsequent inflammatory cascade.[1]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the in vitro efficacy of this compound in key cell-based assays. This data is essential for comparing the potency of different CXCR2 antagonists and for guiding dose selection in further studies.
| Assay Type | Cell Type | Chemoattractant | Key Parameter | This compound Efficacy (IC50) | Reference |
| Neutrophil CD11b Upregulation | Human Neutrophils | CXCL8 (IL-8) | Inhibition of CD11b surface expression | 260.7 nM | |
| Neutrophil Shape Change | Human Neutrophils | CXCL8 (IL-8) | Inhibition of morphological changes | 310.5 nM | |
| Neutrophil Chemotaxis | Human Neutrophils | CXCL8 (IL-8) | Inhibition of cell migration | To be determined by user | N/A |
| Intracellular Calcium Mobilization | Human Neutrophils | CXCL8 (IL-8) | Inhibition of calcium flux | To be determined by user | N/A |
Experimental Protocols
Isolation of Human Neutrophils from Whole Blood
A high-purity population of neutrophils is critical for the accuracy and reproducibility of the subsequent functional assays. The following protocol describes a standard method for neutrophil isolation using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Dextran solution (3% in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
HBSS with Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Bovine Serum Albumin (BSA)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with HBSS without Ca²⁺/Mg²⁺.
-
Add 1 part 3% dextran solution to 4 parts of the diluted blood. Mix gently by inverting the tube several times.
-
Allow the tube to stand at room temperature for 20-30 minutes to allow for red blood cell sedimentation.
-
Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL conical tube.
-
Slowly and carefully layer the leukocyte-rich plasma over an equal volume of Ficoll-Paque PLUS, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Discard the upper layers containing plasma and mononuclear cells. The pellet at the bottom contains neutrophils and contaminating red blood cells.
-
Resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse the remaining red blood cells.
-
Stop the lysis by adding an excess of HBSS without Ca²⁺/Mg²⁺. Centrifuge at 250 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with cold HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ supplemented with 0.5% BSA.
-
Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil population should be >95%.
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant gradient of CXCL8. A Boyden chamber or a Transwell® system with a porous membrane is utilized for this purpose.
Materials:
-
Isolated human neutrophils
-
Chemotaxis buffer (HBSS with 0.5% BSA)
-
Recombinant human CXCL8 (IL-8)
-
This compound
-
24-well Transwell® plate with 5.0 µm pore size inserts
-
Incubator (37°C, 5% CO₂)
-
Fluorescence plate reader or microscope
-
Cell viability reagent (e.g., Calcein-AM or a reagent to measure ATP)
Protocol:
-
Prepare a stock solution of CXCL8 in chemotaxis buffer. A final concentration of 10-20 nM in the lower chamber is a good starting point.
-
Prepare serial dilutions of this compound in chemotaxis buffer.
-
Add 600 µL of chemotaxis buffer containing either CXCL8 (positive control), buffer alone (negative control), or CXCL8 with different concentrations of this compound to the lower wells of the 24-well plate.
-
Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1.5 x 10⁶ cells/mL.
-
In a separate tube, pre-incubate the neutrophil suspension with the desired concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell® insert.
-
Place the inserts into the wells containing the chemoattractant solutions.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, carefully remove the inserts. To quantify migrated cells, either:
-
Microscopy: Fix and stain the membrane and count the number of migrated cells in several high-power fields.
-
Fluorescence/Luminescence: Add a cell viability reagent to the lower chamber and measure the signal using a plate reader. The signal is proportional to the number of migrated cells.
-
-
Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the positive control (CXCL8 alone).
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Intracellular Calcium Mobilization Assay
This assay quantifies the ability of this compound to block the CXCL8-induced increase in intracellular calcium concentration in neutrophils using a fluorescent calcium indicator.
Materials:
-
Isolated human neutrophils
-
HBSS with Ca²⁺/Mg²⁺
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Recombinant human CXCL8 (IL-8)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Resuspend the isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.
-
Prepare a Fluo-4 AM loading solution by adding Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS with Ca²⁺/Mg²⁺.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with Ca²⁺/Mg²⁺ to remove extracellular dye.
-
Resuspend the Fluo-4 loaded neutrophils in HBSS with Ca²⁺/Mg²⁺ at a final concentration of 1 x 10⁶ cells/mL.
-
Pipette 100 µL of the Fluo-4 loaded neutrophil suspension into each well of a 96-well plate.
-
Add 50 µL of HBSS containing the desired concentration of this compound (or vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading (excitation at ~490 nm and emission at ~525 nm) for 1-2 minutes.
-
Using the plate reader's injector, add 50 µL of the CXCL8 solution (to achieve a final concentration that elicits a submaximal response, e.g., EC80) to each well.
-
Continue to record the fluorescence intensity for another 3-5 minutes to capture the peak calcium response.
-
The change in fluorescence intensity (peak - baseline) is proportional to the intracellular calcium concentration.
-
Calculate the percentage inhibition of the calcium response for each this compound concentration and determine the IC50 value.
Neutrophil CD11b Upregulation Assay
This flow cytometry-based assay measures the inhibition of CXCL8-induced upregulation of the adhesion molecule CD11b on the surface of neutrophils.
Materials:
-
Human whole blood or isolated neutrophils
-
RPMI 1640 medium
-
Recombinant human CXCL8 (IL-8)
-
This compound
-
Fluorescently-labeled antibodies: anti-CD11b, anti-CD16 (for neutrophil identification in whole blood), and corresponding isotype controls
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Protocol:
-
If using whole blood, aliquot 100 µL into flow cytometry tubes. If using isolated neutrophils, adjust the cell concentration to 2 x 10⁶ cells/mL in RPMI 1640 and aliquot 100 µL per tube.
-
Add the desired concentrations of this compound or vehicle control to the tubes and incubate for 15 minutes at 37°C.
-
Add CXCL8 (final concentration of ~10 nM) to stimulate the cells and incubate for a further 15 minutes at 37°C. A tube with buffer alone will serve as the unstimulated control.
-
Stop the reaction by adding ice-cold FACS buffer.
-
Add the fluorescently-labeled anti-CD11b and anti-CD16 antibodies (and isotype controls in separate tubes) and incubate for 30 minutes on ice in the dark.
-
If using whole blood, lyse the red blood cells using an appropriate lysis buffer.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer. If desired, fix the cells with fixation buffer.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on the neutrophil population based on their forward scatter (FSC) and side scatter (SSC) properties.
-
If using whole blood, further gate on the CD16-positive population.
-
Within the neutrophil gate, analyze the median fluorescence intensity (MFI) of CD11b.
-
-
Calculate the percentage inhibition of CD11b upregulation for each this compound concentration relative to the CXCL8-stimulated control.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway of this compound's Target: The CXCR2 Receptor
Caption: this compound blocks CXCL8 binding to CXCR2, inhibiting downstream signaling.
Experimental Workflow: Neutrophil Chemotaxis Assay
Caption: Workflow for the neutrophil chemotaxis assay to test this compound efficacy.
Logical Relationship: Inhibition of Neutrophil Activation by this compound
References
Elubrixin (SB-656933) for In Vivo COPD Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin, also known as SB-656933, is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2] In the context of Chronic Obstructive Pulmonary Disease (COPD), a condition characterized by persistent neutrophilic airway inflammation, targeting CXCR2 presents a promising therapeutic strategy. CXCR2 and its ligands, such as CXCL8 (IL-8) and CXCL1, are pivotal in mediating the recruitment and activation of neutrophils to the lungs. An excessive influx of neutrophils contributes to the progressive lung tissue damage and airflow limitation seen in COPD. This compound competitively and reversibly blocks this signaling pathway, thereby reducing neutrophil-mediated inflammation.[1][2]
These application notes provide a comprehensive overview of the in vivo application of this compound in preclinical COPD research models. The information is curated to assist researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar CXCR2 antagonists.
Mechanism of Action: CXCR2 Signaling in Neutrophils
This compound exerts its anti-inflammatory effects by blocking the CXCR2 signaling cascade in neutrophils. This pathway is central to neutrophil chemotaxis, activation, and degranulation.
Quantitative Data Summary
The following tables summarize the quantitative data from a key clinical study investigating the effects of this compound on neutrophil activation and ozone-induced airway inflammation in humans. This data provides a benchmark for preclinical studies.
Table 1: Effect of Single Oral Dose of this compound on ex vivo CXCL1-induced CD11b Expression on Peripheral Blood Neutrophils
| This compound Dose | Maximum Inhibition (%) vs. Placebo | 95% Confidence Interval |
| ≥ 50 mg | Significant Inhibition | - |
| 400 mg | 70% | 60%, 77% |
Data from Lazaar AL, et al. Br J Clin Pharmacol. 2011.[1]
Table 2: Effect of Single Oral Dose of this compound on Ozone-Induced Airway Inflammation in Sputum
| This compound Dose | Reduction in Neutrophils (%) vs. Placebo | 95% Confidence Interval | Reduction in Myeloperoxidase (%) vs. Placebo | 95% Confidence Interval |
| 50 mg | 55% | 20%, 75% | 32.8% | 9.2%, 50.3% |
| 150 mg | 74% | 55%, 85% | 50.5% | 33.3%, 63.3% |
Data from Lazaar AL, et al. Br J Clin Pharmacol. 2011.
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the efficacy of this compound in COPD-relevant models are provided below. These protocols are based on established models of endotoxin- and ozone-induced airway inflammation in rodents, as these were utilized in the preclinical evaluation of this compound.
Protocol 1: Endotoxin (LPS)-Induced Airway Neutrophilia in Mice
This model is used to simulate the acute airway inflammation characteristic of COPD exacerbations.
Materials:
-
This compound (SB-656933)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
8-10 week old male C57BL/6 mice
-
Intratracheal instillation device
Experimental Workflow:
Methodology:
-
Animal Acclimatization and Grouping: Acclimatize 8-10 week old male C57BL/6 mice for at least one week. Randomly assign mice to experimental groups (n=8-10 per group): Vehicle control + Saline, Vehicle control + LPS, and this compound + LPS.
-
This compound Administration: Administer this compound or vehicle control via a clinically relevant route, such as oral gavage. The dosage and timing should be based on pharmacokinetic and pharmacodynamic studies. A typical pre-treatment time is 1 hour before the LPS challenge.
-
LPS Challenge: Anesthetize the mice. Intratracheally instill a low dose of endotoxin (e.g., 12.5-25 ng of LPS in 25-50 µL of sterile saline) to induce a robust neutrophil influx into the lungs.
-
Euthanasia and Sample Collection: At a predetermined time point after LPS instillation (typically between 4 and 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage with sterile saline to collect airway inflammatory cells and fluid.
-
Cell Analysis: Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer. Prepare cytospin slides and perform differential cell counts to quantify neutrophils, macrophages, and lymphocytes.
-
Biomarker Analysis: Centrifuge the BALF and store the supernatant for analysis of key inflammatory mediators such as CXCL1, TNF-α, and myeloperoxidase (MPO) activity using ELISA or other immunoassays.
-
Histopathology: Perfuse and fix the lungs for histological analysis to assess the extent of inflammation and lung injury.
Protocol 2: Ozone-Induced Airway Inflammation in Mice
This model simulates oxidative stress-induced airway inflammation, which is relevant to COPD pathogenesis.
Materials:
-
This compound (SB-656933)
-
Ozone generation and exposure system
-
8-10 week old male BALB/c or C57BL/6 mice
-
Vehicle for this compound administration
Experimental Workflow:
Methodology:
-
Animal Acclimatization and Grouping: Acclimatize 8-10 week old male mice for one week. Randomly assign mice to experimental groups (n=8-10 per group): Vehicle control + Filtered Air, Vehicle control + Ozone, and this compound + Ozone.
-
This compound Administration: Administer this compound or vehicle control (e.g., via oral gavage) approximately 1 hour prior to ozone exposure.
-
Ozone Exposure: Place the mice in an ozone exposure chamber and expose them to a controlled concentration of ozone (e.g., 1-2 parts per million) for a specified duration (e.g., 3 hours). The control group should be exposed to filtered air under identical conditions.
-
Post-Exposure Monitoring and Euthanasia: After exposure, return the mice to their regular housing. Euthanize the animals at a specified time point (e.g., 4, 24, or 48 hours) post-exposure.
-
BAL and Tissue Collection: Perform bronchoalveolar lavage as described in Protocol 1 to assess inflammatory cell influx and mediator levels.
-
Airway Hyperreactivity (Optional): Assess airway hyperreactivity to a bronchoconstrictor agent like methacholine using a plethysmography system.
-
Histopathology: Process the lung tissue for histological examination to evaluate epithelial damage, inflammation, and other pathological changes.
Conclusion
This compound, as a selective CXCR2 antagonist, demonstrates significant potential in mitigating neutrophil-driven inflammation in preclinical models relevant to COPD. The protocols outlined provide a framework for the in vivo evaluation of this compound and other CXCR2-targeting compounds. Successful translation of these preclinical findings will depend on careful study design, appropriate model selection, and comprehensive endpoint analysis. The data from human studies with this compound provides a valuable reference for the expected magnitude of effect in these preclinical models.
References
- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutrophil Migration Assay Using Elubrixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil migration is a fundamental process in the innate immune response, where these leukocytes travel to sites of inflammation or infection.[1][2] This directional movement, or chemotaxis, is primarily guided by chemokines.[1] Interleukin-8 (IL-8), also known as CXCL8, is a potent neutrophil chemoattractant that signals through two G-protein coupled receptors: CXCR1 and CXCR2.[1][3] The activation of these receptors initiates downstream signaling cascades, leading to cytoskeletal rearrangement and cell motility. Dysregulated neutrophil migration is implicated in various inflammatory diseases, making the CXCR1/CXCR2 axis a key therapeutic target.
Elubrixin (formerly SB-656933) is a potent and selective antagonist of the CXCR2 receptor. It acts as a competitive and reversible inhibitor, effectively blocking the pro-inflammatory effects mediated by CXCR2 activation. This compound has been shown to inhibit neutrophil activation, as evidenced by its ability to block CD11b upregulation and shape change with IC50 values of 260.7 nM and 310.5 nM, respectively. These application notes provide a detailed protocol for utilizing this compound in a neutrophil migration assay to assess its inhibitory effects on IL-8-induced chemotaxis.
Signaling Pathway of Neutrophil Chemotaxis
The binding of IL-8 to its receptors, CXCR1 and CXCR2, on the surface of neutrophils triggers a cascade of intracellular signaling events. This process is initiated by the activation of heterotrimeric G-proteins. The dissociated G-protein subunits, particularly Gβγ, activate key enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways ultimately leads to an increase in intracellular calcium, cytoskeletal reorganization, and the promotion of directed cell movement towards the chemoattractant gradient. This compound specifically antagonizes the CXCR2 receptor, thereby inhibiting these downstream signaling events and subsequent neutrophil migration.
References
Preparing Elubrixin Tosylate for Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and administration of Elubrixin tosylate (also known as SB-656933 tosylate) for in vivo animal studies. This compound tosylate is a potent and selective antagonist of the CXCR2 chemokine receptor, a key mediator of neutrophil-driven inflammation. These guidelines are intended to facilitate research into the therapeutic potential of this compound in various inflammatory disease models.
Physicochemical Properties and Storage
This compound tosylate is the tosylate salt form of this compound, which offers enhanced water solubility and stability compared to the free base.[1] Proper storage is crucial to maintain the compound's integrity.
| Property | Value | Source |
| Molecular Weight | 635.50 g/mol | [2] |
| Appearance | Solid Powder | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Formulation for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the bioavailability and tolerability of this compound tosylate in animal models. The compound is orally active. Below are two established protocols for preparing aqueous solutions suitable for administration.
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is a common vehicle for water-insoluble compounds in preclinical studies.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Achievable Concentration: ≥ 2.08 mg/mL (3.27 mM)
-
Weigh the required amount of this compound tosylate powder.
-
Add 10% of the final volume as DMSO to the powder and vortex until fully dissolved.
-
Sequentially add 40% PEG300, 5% Tween-80, and 45% saline, mixing thoroughly after each addition.
-
The final solution should be clear.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation uses a cyclodextrin to enhance solubility and is often well-tolerated.
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Achievable Concentration: ≥ 2.08 mg/mL (3.27 mM)
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare a stock solution of this compound tosylate in DMSO (e.g., 20.8 mg/mL).
-
To prepare the final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
Caption: Workflow for two this compound tosylate formulation protocols.
Administration Protocols for Animal Studies
While preclinical studies have confirmed that this compound is active in rodent models of airway inflammation, specific dosing protocols from these studies are not publicly available. The following are general guidelines for oral and intravenous administration in rodents, which should be adapted based on the specific experimental design.
Oral Administration (Gavage)
Vehicle: Either of the formulations described in Section 2. Dose Volume: Typically 5-10 mL/kg for rats and 10 mL/kg for mice. Procedure:
-
Ensure the animal is properly restrained.
-
Use a gavage needle of appropriate size for the animal.
-
Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
Intravenous Administration (Injection)
Vehicle: The formulations in Section 2 may be suitable, but ensure they are sterile-filtered (0.22 µm filter) before use. The viscosity of the PEG300 formulation should be considered. Dose Volume: Typically 1-5 mL/kg for both rats and mice, administered slowly. Procedure:
-
Warm the animal to dilate the tail veins.
-
Place the animal in a restraining device.
-
Use a small gauge needle (e.g., 27-30G) for the injection into a lateral tail vein.
-
Administer the solution slowly and monitor the animal for any adverse reactions.
Caption: Overview of administration routes for this compound tosylate.
Signaling Pathway
This compound tosylate exerts its anti-inflammatory effects by selectively antagonizing the CXCR2 receptor. This receptor is activated by various chemokines, such as CXCL8 (IL-8), leading to neutrophil chemotaxis and activation at sites of inflammation. By blocking this interaction, this compound tosylate inhibits the downstream signaling cascade that results in neutrophil recruitment and the release of inflammatory mediators.
Caption: this compound tosylate blocks the CXCR2 signaling pathway.
Dose Selection Considerations
Due to the lack of publicly available preclinical dosing studies for this compound tosylate, a dose-ranging study is highly recommended. As a starting point, data from other oral CXCR2 antagonists in rodent models can be informative. For example, the CXCR2 antagonist Danirixin has been shown to block neutrophil influx in the lungs of rats following lipopolysaccharide or ozone challenge with ED50 values of 1.4 mg/kg and 16 mg/kg, respectively. These values may provide a reference range for initiating dose-finding studies with this compound tosylate in similar models of inflammation.
Concluding Remarks
The provided formulations and protocols offer a solid foundation for the preclinical evaluation of this compound tosylate in animal models of inflammatory diseases. Researchers should carefully consider the specific aims of their study to select the most appropriate formulation, administration route, and dose regimen. It is imperative to conduct pilot studies to determine the optimal parameters and to monitor the animals closely for any adverse effects.
References
- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Elubrixin Activity with a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin (also known as SB-656933) is a potent, selective, and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] CXCR2 and its activating ligands, such as interleukin-8 (IL-8), are key mediators in the recruitment and activation of neutrophils, playing a significant role in the pathophysiology of various inflammatory diseases. By competitively and reversibly binding to CXCR2, this compound blocks the downstream signaling cascades initiated by chemokines, thereby inhibiting neutrophil-mediated inflammation.[1][2]
A critical method for quantifying the in vitro potency of CXCR2 antagonists like this compound is the calcium mobilization assay. This functional assay measures the antagonist's ability to inhibit the transient increase in intracellular calcium concentration that occurs upon agonist stimulation of the CXCR2 receptor. This application note provides a detailed protocol for measuring the activity of this compound using a fluorescent, cell-based calcium mobilization assay.
Principle of the Assay
The CXCR2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon agonist binding (e.g., IL-8 or GROα), the G-protein dissociates, and the Gβγ subunits activate phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.
This transient increase in intracellular calcium can be detected by a fluorescent calcium indicator, such as Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active, calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly. In the presence of a CXCR2 antagonist like this compound, the agonist-induced calcium flux is inhibited in a concentration-dependent manner. By measuring the reduction in the fluorescent signal, the inhibitory potency (typically expressed as an IC50 value) of the antagonist can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR2 signaling pathway leading to calcium mobilization and the general workflow of the experimental assay.
Data Presentation
| Compound | Assay Type | Cell Type | Agonist | IC50 (nM) | Reference |
| This compound (SB-656933) | Neutrophil CD11b Upregulation | Human Neutrophils | CXCL1 | 260.7 | [1] |
| This compound (SB-656933) | Neutrophil Shape Change | Human Neutrophils | - | 310.5 |
Experimental Protocols
This protocol describes a representative method for determining the IC50 of a CXCR2 antagonist like this compound using a Fluo-4 AM-based calcium mobilization assay in a recombinant cell line.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human CXCR2 (e.g., CHO-CXCR2).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM: 1 mM stock solution in anhydrous DMSO.
-
Probenecid: 250 mM stock solution in 1 M NaOH (optional, to prevent dye extrusion).
-
CXCR2 Agonist: Recombinant human IL-8 or GROα (CXCL1). Prepare a 10X stock solution in Assay Buffer. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response), which should be determined empirically (typically in the range of 1-100 nM).
-
This compound (SB-656933): Prepare a 10 mM stock solution in DMSO. Create a serial dilution in Assay Buffer to achieve the desired final concentrations for the dose-response curve.
-
Positive Control: Ionomycin (10 µM final concentration).
-
Negative Control: Assay Buffer with 0.1% DMSO.
-
Equipment:
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR®, FlexStation®).
-
CO2 incubator.
-
Protocol
-
Cell Seeding:
-
The day before the assay, harvest and count the CXCR2-expressing cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000–80,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 20 µL of 1 mM Fluo-4 AM stock solution (final concentration 2 µM). If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Incubation:
-
Prepare a dilution plate containing serial dilutions of this compound.
-
Using the plate reader's liquid handling capabilities, add the this compound dilutions to the cell plate (typically 25-50 µL, adjust volumes to achieve the desired final concentrations). Include wells for positive and negative controls.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C, depending on the instrument.
-
-
Fluorescence Measurement and Data Analysis:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the 10X CXCR2 agonist solution to all wells simultaneously.
-
Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
To determine the IC50 value, plot the percent inhibition against the logarithm of the this compound concentration. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_min) / (ΔRFU_max - ΔRFU_min)) where ΔRFU_compound is the response in the presence of this compound, ΔRFU_max is the response with agonist alone (negative control), and ΔRFU_min is the response with buffer alone (or a high concentration of antagonist).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationship for Antagonist Activity Measurement
The following diagram illustrates the logical process for determining the inhibitory activity of this compound.
References
Application Notes: Immunohistochemical Analysis of CXCR2 Inhibition by Elubrixin
Introduction
C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses by mediating neutrophil recruitment and activation.[1][2] Its signaling is implicated in a variety of inflammatory diseases and cancer.[3][4] Elubrixin (formerly SB-656933) is a potent, orally active, and selective antagonist of CXCR2.[5] It functions by competitively and reversibly binding to the receptor, thereby inhibiting the downstream signaling cascades that lead to neutrophil migration and activation.
Immunohistochemistry (IHC) is a powerful technique used to visualize the expression, localization, and abundance of specific proteins within the context of tissue architecture. For researchers studying the effects of this compound, IHC is an invaluable tool to assess the expression levels of CXCR2 in tissues of interest and to evaluate how treatment may impact the inflammatory microenvironment. These application notes provide a comprehensive overview and detailed protocols for utilizing IHC to study CXCR2 and the effects of its inhibition by this compound.
Mechanism of Action and Signaling Pathway
CXCR2 is primarily activated by several CXC chemokines, most notably CXCL8 (IL-8) in humans. Ligand binding to CXCR2 initiates a conformational change, leading to the activation of intracellular heterotrimeric G-proteins. This event triggers multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MAPK pathway, ultimately leading to cellular responses such as chemotaxis, degranulation, and changes in cell adhesion molecule expression. This compound blocks the initial ligand-binding step, preventing the activation of these pathways.
Data Presentation
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible data. The following tables summarize the in vitro efficacy of this compound and provide examples of how CXCR2 expression data from IHC studies can be quantified and presented.
Table 1: In Vitro Activity of this compound This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in assays measuring neutrophil activation.
| Assay | Target Metric | IC50 Value | Reference |
| Neutrophil Activation | CD11b Upregulation | 260.7 nM | |
| Neutrophil Activation | Shape Change | 310.5 nM |
Table 2: Example of Quantitative IHC Data for CXCR2 Expression in Human Tissues This table illustrates a common method for scoring and summarizing IHC results, as seen in studies on colorectal cancer. This approach can be adapted for preclinical or clinical studies evaluating the effects of this compound.
| Tissue Type | No. of Samples | Positive Staining (%) | Staining Intensity (Mean Score) | Reference |
| Colorectal Cancer | 46 | 69.6% | High | |
| Benign Colorectal Tumor | 20 | 35.0% - 45.0% | Weak to Moderate | |
| Normal Colonic Mucosa | 30 | 33.3% | Weak or Negative |
Note: Scoring can be based on the percentage of positive cells and the staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong). A composite score is often calculated by multiplying the percentage and intensity scores.
Experimental Protocols
A. General Experimental Workflow
The following diagram outlines the key steps for an IHC-based investigation into the effects of this compound on CXCR2 expression and inflammatory cell infiltration in a preclinical model.
B. Detailed Immunohistochemistry Protocol for CXCR2
This protocol is a general guideline for staining CXCR2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required depending on the specific antibody, tissue type, and detection system used.
Materials:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) or Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST)
-
Peroxide Block (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in TBST)
-
Primary Antibody: Rabbit or Mouse anti-human CXCR2 antibody (e.g., dilutions from 1:100 to 1:2500).
-
HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and maintain temperature for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water, then with TBST.
-
-
Peroxide Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides 3 times with TBST for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CXCR2 antibody in blocking buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Rinse slides 3 times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Detection:
-
Rinse slides 3 times with TBST for 5 minutes each.
-
Prepare and apply the DAB substrate solution. Monitor the color development under a microscope (typically 1-10 minutes). A brown precipitate will form at the antigen site.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Stain slides with Hematoxylin for 30-60 seconds.
-
"Blue" the stain by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in Xylene and coverslip using a permanent mounting medium.
-
Controls:
-
Positive Control: Use a tissue known to express CXCR2 (e.g., spleen, tonsil, or specific tumor tissue).
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use an antibody of the same isotype and concentration as the primary antibody to assess background staining.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 C-X-C motif chemokine receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Elubrixin In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Elubrixin in in vitro experiments. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SB-656933) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] It functions by competitively and reversibly binding to the IL-8 receptor, thereby inhibiting downstream signaling pathways involved in neutrophil activation and migration.[1] This makes this compound a valuable tool for studying inflammatory processes where neutrophil recruitment is a key factor.
Q2: What is the optimal solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the final concentration of DMSO in the cell culture medium, which should ideally not exceed 0.1% to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C. The tosylate salt form of this compound generally offers enhanced water solubility and stability compared to the free base.[1]
Q3: How do I determine the optimal concentration of this compound for my specific cell type and assay?
A3: The optimal concentration of this compound is highly dependent on the experimental context, including the cell type, assay duration, and the specific endpoint being measured. A crucial first step is to perform a dose-response curve to determine the effective concentration range. Based on published IC50 values for neutrophil CD11b upregulation (260.7 nM) and shape change (310.5 nM), a starting concentration range of 1 nM to 10 µM is a reasonable starting point for many cell-based assays.[1] It is also essential to assess the cytotoxicity of this compound in your specific cell line to distinguish between targeted inhibitory effects and general toxicity.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound, by antagonizing the CXCR2 receptor, blocks the signaling cascades initiated by its ligands, such as IL-8 (CXCL8). This primarily affects pathways involved in chemotaxis, cell adhesion, and inflammation. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and pathways leading to the release of intracellular calcium.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Low or No Inhibitory Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a comprehensive dose-response experiment to identify the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Compound Degradation | Ensure proper storage of this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Low CXCR2 Expression | Verify the expression of the CXCR2 receptor on your target cells using techniques like flow cytometry or western blotting. Cell passage number can influence receptor expression levels. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and chemoattractant concentration to ensure a robust response that can be effectively inhibited. |
Issue 2: High Background in Control Wells
| Possible Cause | Troubleshooting Steps |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your assay is below 0.1%. Perform a vehicle control with the same DMSO concentration to assess its effect on the cells. |
| Cell Activation during Handling | Handle cells gently during isolation and plating to avoid premature activation. Keep cells on ice when possible and use pre-warmed media for incubations. |
| Contamination | Ensure all reagents and cell culture plastics are sterile and endotoxin-free. Mycoplasma contamination can also affect cellular responses. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Density | Ensure a uniform cell number is seeded in each well. Perform a cell count before plating and ensure even distribution of the cell suspension. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile media or PBS to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to maintain accuracy and precision when preparing dilutions and adding reagents. |
Data Presentation
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Assay | Reference |
| IC50 (CD11b Upregulation) | 260.7 nM | Neutrophil Activation | [1] |
| IC50 (Shape Change) | 310.5 nM | Neutrophil Activation |
Experimental Protocols
Protocol 1: Neutrophil Migration (Chemotaxis) Assay using a Transwell System
This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
Human neutrophils (isolated from fresh whole blood)
-
RPMI 1640 medium with 0.5% BSA (assay medium)
-
This compound stock solution (10 mM in DMSO)
-
Chemoattractant solution (e.g., 10 nM IL-8 in assay medium)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Calcein-AM or other suitable cell viability dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in assay medium from the 10 mM stock solution. A typical concentration range to test would be 1 nM to 1 µM. Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution (e.g., 10 nM IL-8) to the lower wells of a 24-well plate. For the negative control (random migration), add 600 µL of assay medium without the chemoattractant.
-
In separate tubes, pre-incubate 100 µL of the neutrophil suspension with 100 µL of the various this compound working solutions (or vehicle control) for 30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated neutrophil/Elubrixin mixture to the top chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add a cell viability dye such as Calcein-AM and incubate according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability (XTT) Assay
This protocol is to determine the potential cytotoxic effects of this compound on the target cells.
Materials:
-
Target cells (e.g., neutrophils or a relevant cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
XTT labeling reagent and electron-coupling reagent
-
96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Allow the cells to adhere overnight if they are an adherent cell line.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance of the samples in a spectrophotometer at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
Mandatory Visualizations
Caption: this compound inhibits the CXCR2 signaling pathway.
Caption: General workflow for in vitro this compound experiments.
Caption: Troubleshooting decision tree for this compound experiments.
References
Elubrixin solubility issues and solutions
Welcome to the technical support center for Elubrixin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your work with this potent CXCR2 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound, particularly in its free base form, exhibits low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). For this compound tosylate, stock solutions of up to 20.8 mg/mL in DMSO can be prepared.[1] Subsequently, this stock solution can be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular viability and experimental outcomes.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Use a Salt Form: If you are not already, consider using a salt form of this compound, such as this compound tosylate or this compound hydrochloride, which generally exhibit enhanced aqueous solubility and stability compared to the free base.[2][3]
-
Optimize Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous medium. Try working with a lower final concentration of the compound.
-
Incorporate Co-solvents or Excipients: For in vivo or certain in vitro applications, the use of co-solvents and excipients can significantly improve solubility. Formulations including PEG300, Tween-80, or SBE-β-CD have been shown to be effective for this compound tosylate.[1]
-
Gentle Warming and Sonication: In some instances, gentle warming and/or sonication of the final solution can help to redissolve small amounts of precipitate.[1] However, the stability of the compound under these conditions should be considered.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A3: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and its salt forms. For this compound tosylate, a stock solution of 20.8 mg/mL in DMSO has been reported.
Q4: Are there different forms of this compound available, and do they have different solubilities?
A4: Yes, this compound is available as a free base, as well as in salt forms such as this compound tosylate and this compound hydrochloride. Salt forms are generally recommended for improved aqueous solubility and stability.
Q5: For in vivo studies, what formulation can I use to improve the oral bioavailability of this compound?
A5: this compound is described as an orally active CXCR2 antagonist. For preclinical in vivo studies requiring oral administration, formulations that enhance solubility are crucial. While specific oral formulations for this compound are not detailed in the provided search results, general strategies for improving oral bioavailability of poorly soluble compounds include the use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), or aqueous formulations with co-solvents and surfactants. Two injectable formulations for this compound tosylate that yield a clear solution of at least 2.08 mg/mL have been described, which could potentially be adapted for oral gavage studies. These are detailed in the experimental protocols section below.
Quantitative Solubility Data
| Compound Form | Solvent System | Solubility | Reference |
| This compound tosylate | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 3.27 mM) | |
| This compound tosylate | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 3.27 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Tosylate Formulation with PEG300 and Tween-80
This protocol is suitable for preparing a stock solution for in vivo or in vitro studies where the excipients are tolerated.
-
Prepare a 20.8 mg/mL stock solution of this compound tosylate in DMSO.
-
To prepare a 1 mL working solution: a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to reach a final volume of 1 mL.
-
If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Preparation of this compound Tosylate Formulation with SBE-β-CD
This protocol utilizes a cyclodextrin to enhance solubility and is suitable for applications where PEG300 and Tween-80 may be undesirable.
-
Prepare a 20.8 mg/mL stock solution of this compound tosylate in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution: a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly until a clear solution is obtained.
-
If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified CXCR2 signaling pathway inhibited by this compound.
References
Potential off-target effects of Elubrixin in research
Welcome to the technical support resource for researchers utilizing Elubrixin (SB-656933). This guide provides in-depth information, troubleshooting advice, and detailed protocols to facilitate your experiments and help interpret your findings, with a special focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3] Its primary mechanism involves competitively and reversibly binding to CXCR2, thereby inhibiting the downstream signaling pathways activated by its primary ligands, such as Interleukin-8 (IL-8 or CXCL8) and Gro-α (CXCL1). This blockade prevents neutrophil chemotaxis, activation, and degranulation, which are key events in inflammatory responses.[1][4]
Q2: What are the known on-target effects of this compound in vitro and in vivo?
A2: The primary on-target effects of this compound are the inhibition of neutrophil functions. Key documented effects include:
-
Inhibition of CXCL1-induced CD11b upregulation on peripheral blood neutrophils.
-
Inhibition of neutrophil shape change.
-
Reduction of ozone-induced airway neutrophilia and myeloperoxidase (MPO) concentrations in sputum in human subjects.
Q3: Is there any information on the off-target binding profile of this compound?
A3: Publicly available, comprehensive off-target screening data for this compound (e.g., against a broad panel of kinases or other G-protein coupled receptors) is limited. The compound is described as a "selective" CXCR2 antagonist. However, researchers should be aware that "selective" does not mean "specific," and interactions with other receptors or cellular proteins, particularly at higher concentrations, are possible.
Q4: Have any unexpected or potential off-target effects been observed in clinical studies?
A4: Yes. In a 28-day study involving patients with cystic fibrosis, those receiving 50mg of this compound daily showed an unexpected increase in the systemic inflammatory markers fibrinogen, C-reactive protein (CRP), and CXCL8 compared to baseline and placebo groups. This is a significant finding as it contrasts with the expected anti-inflammatory effect in the airways and may suggest a complex systemic biological response or an off-target effect. Further investigation into this phenomenon is warranted.
Q5: What are the general risks associated with CXCR2 antagonism that could be considered potential off-target or on-target adverse effects?
A5: A primary concern with potent CXCR2 antagonism is the potential to compromise the host's innate immune defense. Since CXCR2 is crucial for neutrophil recruitment to sites of infection, its inhibition could theoretically increase susceptibility to bacterial or other infections. While long-term safety data for this compound is not available, this remains a critical consideration for any experiment involving chronic administration of a CXCR2 antagonist.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Ligand | IC50 (nM) | Reference |
| Neutrophil CD11b Upregulation | CXCL1 | 260.7 | |
| Neutrophil Shape Change | Not Specified | 310.5 |
Table 2: Unexpected Biomarker Changes in a Phase II Clinical Trial (Cystic Fibrosis)
| Biomarker | Change in 50mg this compound Group | Note | Reference |
| Fibrinogen (blood) | Increased | Statistically significant vs. placebo | |
| C-Reactive Protein (CRP) (blood) | Increased | Statistically significant vs. placebo | |
| CXCL8 (IL-8) (blood) | Increased | Statistically significant vs. placebo | |
| Sputum Neutrophils | Reduced | Trend for reduction vs. baseline | |
| Sputum Elastase | Reduced | Trend for reduction vs. baseline |
Troubleshooting Guides
Guide 1: Lack of Efficacy in On-Target Assays
Problem: this compound is not inhibiting neutrophil chemotaxis or activation in my in vitro assay.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound stock solutions are fresh and have been stored correctly (protected from light, appropriate temperature). Prepare fresh dilutions for each experiment. |
| Cell Health | Neutrophils are short-lived. Ensure they are isolated fresh and used within 2-4 hours. Check cell viability (>95%) using Trypan Blue or a viability stain before starting the experiment. |
| Assay Conditions | Confirm the concentration of the chemoattractant (e.g., CXCL8) is optimal. A full dose-response curve of the agonist should be performed to determine the EC80-EC90 concentration for use in inhibition assays. |
| Incorrect Receptor Expression | If using a cell line, confirm high-level expression of CXCR2 via flow cytometry or qPCR. Note that some cell lines may express both CXCR1 and CXCR2, which could complicate results if a non-selective agonist is used. |
| Vehicle Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Guide 2: Unexpected or Contradictory Results
Problem: I am observing an increase in inflammatory markers or other unexpected cellular responses after treatment with this compound.
| Potential Cause | Troubleshooting Step/Consideration |
| Systemic Feedback Loop | As seen in clinical trials, potent local inhibition of neutrophil recruitment might trigger a systemic compensatory response, leading to an increase in circulating inflammatory markers like CRP and CXCL8. Consider measuring a panel of cytokines/chemokines in your system (e.g., cell culture supernatant, animal plasma) to assess for a broader inflammatory response. |
| Off-Target Receptor Activation/Inhibition | At higher concentrations, this compound may interact with other receptors. Perform a dose-response experiment. If the unexpected effect only occurs at high concentrations, it is more likely to be an off-target effect. Consider testing this compound in a commercially available off-target screening panel (e.g., GPCR or kinase panel). |
| Cell Type Specificity | The unexpected effect may be specific to the cell type or model system being used. CXCR2 is expressed on cells other than neutrophils (e.g., certain endothelial cells, neurons, and tumor cells). The effect of antagonism may differ in these cell types. |
| On-Target, Pathway-Specific Effects | CXCR2 signaling is complex. Blocking one pathway may lead to the upregulation of another. For example, inhibiting neutrophil migration might lead to an accumulation of activated neutrophils in the vasculature, which could release other inflammatory mediators. |
Visualizations
Caption: this compound blocks ligand binding to CXCR2, inhibiting downstream signaling.
Caption: Experimental workflow for a neutrophil chemotaxis (Boyden chamber) assay.
Caption: Logic diagram for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Human Neutrophil Isolation
This protocol is a summary of the density gradient separation method.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Process within 2 hours.
-
Layering: Carefully layer 5 mL of whole blood over 5 mL of a density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™) in a 15 mL conical tube. Avoid mixing the layers.
-
Centrifugation: Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.
-
Fraction Collection: After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells). Collect the neutrophil layer, which is typically found below the mononuclear cell layer and above the red blood cell pellet.
-
Red Blood Cell (RBC) Lysis: To remove contaminating RBCs, resuspend the collected neutrophil fraction in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds, followed by the addition of an equal volume of hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity. Alternatively, use a commercial RBC lysis buffer.
-
Washing: Wash the purified neutrophils by centrifuging at 350 x g for 10 minutes in a suitable buffer (e.g., HBSS without Ca²⁺/Mg²⁺).
-
Final Resuspension: Resuspend the final neutrophil pellet in the desired assay buffer, perform a cell count, and assess viability. The purity should be >95%.
Protocol 2: Neutrophil Chemotaxis (Boyden Chamber Assay)
This is a generalized protocol for a Boyden or Transwell® chamber assay.
-
Chamber Preparation: Add assay medium containing the chemoattractant (e.g., 10 nM CXCL8) to the lower wells of the chamber. In control wells, add medium alone.
-
Cell Preparation: Isolate neutrophils as per Protocol 1. Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL in assay medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Start: Place the porous membrane (typically 3-5 µm pores for neutrophils) over the lower wells, and add the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Cell Quantification: After incubation, remove the membrane. Scrape or wipe away the non-migrated cells from the upper surface of the membrane.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik™ or DAPI). Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the bottom chamber can be quantified by measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the chemotactic index and the percentage inhibition of migration for each this compound concentration compared to the vehicle control.
Protocol 3: Flow Cytometry for CD11b Expression
This protocol outlines the general steps for measuring neutrophil activation via CD11b surface expression.
-
Blood/Cell Treatment: In a whole blood sample or a suspension of isolated neutrophils, add the stimulus (e.g., CXCL1) and/or this compound at the desired concentrations. Incubate for the specified time at 37°C. Include an unstimulated control.
-
Antibody Staining: Following incubation, place samples on ice. Add a fluorochrome-conjugated anti-CD11b antibody and an antibody to identify neutrophils (e.g., anti-CD16 or anti-CD66b). Incubate for 30 minutes at 4°C in the dark.
-
RBC Lysis (for whole blood): If using whole blood, perform RBC lysis using a commercial lysing solution (e.g., FACS Lysing solution). Centrifuge to pellet the leukocytes.
-
Washing: Wash the cells with cold PBS or flow cytometry staining buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire events on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties and/or neutrophil-specific markers.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of CD11b within the gated neutrophil population. Compare the MFI of stimulated vs. unstimulated and this compound-treated samples.
References
Troubleshooting inconsistent results in Elubrixin studies
Elubrixin Research Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with this compound (SB-656933). This compound is a potent, selective, and orally active antagonist of the CXCR2 receptor, also acting as an IL-8 receptor antagonist.[1][2][3][4] It is a valuable tool for investigating inflammatory diseases.[1]
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent experimental results.
Question: Why am I observing high variability in my neutrophil chemotaxis assay results with this compound?
Answer: High variability in neutrophil chemotaxis assays can stem from several factors, from cell handling to reagent quality. Here is a systematic guide to troubleshooting this issue.
-
Potential Cause 1: Neutrophil Viability and Activation State. Neutrophils are sensitive primary cells. Their health and activation state are critical for reproducible results. Inconsistent isolation procedures can lead to premature activation and variable responses.
-
Recommended Solution:
-
Standardize the neutrophil isolation protocol. Use fresh human whole blood for each experiment if possible.
-
Perform a viability test (e.g., Trypan Blue exclusion or a fluorescence-based assay) before each experiment. Aim for >95% viability.
-
Minimize handling time and keep cells on ice to prevent spontaneous activation.
-
Check for baseline activation by measuring markers like CD11b upregulation before starting the assay.
-
-
-
Potential Cause 2: this compound Solubility and Stability. this compound, like many small molecules, may have solubility issues in aqueous buffers, leading to inaccurate concentrations.
-
Recommended Solution:
-
While this compound free base is available, the tosylate and hydrochloride salt forms generally offer enhanced water solubility and stability.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in your assay buffer immediately before use.
-
Visually inspect for any precipitation after dilution. If observed, consider adjusting the final DMSO concentration (typically keeping it below 0.5%).
-
-
-
Potential Cause 3: Assay Conditions and Ligand Concentration. The concentration of the chemoattractant (e.g., IL-8/CXCL8) used is critical. If the concentration is too high, it may overcome the competitive antagonism of this compound, leading to inconsistent inhibition.
-
Recommended Solution:
-
Perform a full dose-response curve for your chemoattractant to determine the EC50 (the concentration that gives 50% of the maximal response).
-
For inhibition assays, use a chemoattractant concentration at or near the EC80. This provides a robust signal window to measure inhibition.
-
Optimize incubation times for both this compound pre-incubation and chemokine stimulation.
-
-
Question: My measured IC50 values for this compound are different from published values. What could be the reason?
Answer: Discrepancies in IC50 values are common and often arise from differences in experimental setup. Published IC50 values for this compound's effect on neutrophil CD11b upregulation and shape change are approximately 260.7 nM and 310.5 nM, respectively.
-
Potential Cause 1: Different Assay Formats. The specific assay used to measure CXCR2 inhibition will significantly impact the IC50 value. A radioligand binding assay measures direct competition at the receptor, while a functional assay (like calcium mobilization or chemotaxis) measures a downstream cellular response.
-
Recommended Solution:
-
Ensure you are comparing your results to literature values obtained using a similar assay.
-
Be aware that in vitro cellular assays can be influenced by factors that are not present in a simple binding assay, leading to different potency measurements.
-
-
-
Potential Cause 2: Cell Type and Receptor Expression Levels. The cell line or primary cells used can have varying levels of CXCR1 and CXCR2 expression. This compound is selective for CXCR2. If your cells have a high level of CXCR1, which shares ligands with CXCR2, the signaling complexity can alter the apparent potency of a CXCR2-selective antagonist.
-
Recommended Solution:
-
Characterize the CXCR1 and CXCR2 expression levels on your experimental cells using flow cytometry or another quantitative method.
-
Consider using a cell line engineered to express only CXCR2 to simplify the system and obtain a more direct measure of this compound's potency at its target.
-
-
-
Potential Cause 3: Ligand Choice. CXCR1 and CXCR2 share several ligands, such as CXCL8. However, ligands like CXCL1 are more selective for CXCR2. The choice of ligand can influence the observed inhibitory effect of this compound.
-
Recommended Solution:
-
When studying CXCR2 specifically, consider using a more selective ligand like CXCL1 to minimize confounding signals from CXCR1.
-
Be aware that CXCL1 acts as a balanced full agonist at CXCR2 but a G protein-biased partial agonist at CXCR1, which can lead to different signaling outcomes.
-
-
Data Presentation: Reported IC50 Values for this compound
| Assay Type | Target/Endpoint | Reported IC50 (nM) | Reference |
| Flow Cytometry | Neutrophil CD11b Upregulation | 260.7 | ,, |
| Microscopic Analysis | Neutrophil Shape Change | 310.5 | ,, |
Experimental Protocols
Key Experiment: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a general methodology for assessing the effect of this compound on neutrophil chemotaxis.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood from healthy donors using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
This compound Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 15-30 minutes at 37°C.
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add the chemoattractant (e.g., CXCL8 at its EC80 concentration) to the lower wells of the chamber.
-
Add the this compound-treated neutrophils to the inserts (upper chamber).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification:
-
After incubation, remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase (MPO) or by using a fluorescent DNA-binding dye (e.g., CyQUANT).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound is a selective, competitive, and reversible antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 is a G-protein coupled receptor (GPCR) expressed primarily on neutrophils. By binding to CXCR2, this compound blocks the binding of endogenous ligands like Interleukin-8 (IL-8 or CXCL8) and other ELR-positive chemokines. This inhibition prevents the downstream signaling cascades that lead to neutrophil activation, chemotaxis (cell migration), and degranulation, which are key events in inflammation.
Question: What are the key signaling pathways affected by this compound?
Answer: CXCR2 activation by its ligands initiates several intracellular signaling pathways. By blocking the receptor, this compound prevents the activation of these pathways. The primary pathway involves the coupling of the receptor to heterotrimeric G-proteins (mainly Gαi). Dissociation of the G-protein subunits leads to the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). These events result in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) and MAP kinases (like ERK1/2), ultimately leading to the cellular responses of chemotaxis and enzyme release.
Question: Should I use the free base or a salt form of this compound?
Answer: For most in vitro experiments, using a salt form like this compound tosylate or this compound hydrochloride is recommended. Salt forms typically have better solubility and stability in aqueous solutions compared to the free base, which can help ensure more accurate and reproducible concentrations in your assays.
Question: Can I use this compound in in vivo studies?
Answer: Yes, this compound is described as an orally active compound and has been tested in preclinical models and human clinical trials. It has been shown to inhibit neutrophil activation and airway inflammation in humans. However, for any in vivo work, it is crucial to consult specific literature for appropriate vehicle formulation, dosing, and pharmacokinetic/pharmacodynamic properties in your chosen model system.
Mandatory Visualizations
Diagrams
Caption: this compound's mechanism of action on the CXCR2 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: Elubrixin Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of Elubrixin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as SB-656933) is a potent, selective, and orally active antagonist of the CXCR2 receptor.[1][2] Its primary mechanism involves competitively and reversibly binding to the CXCR2 receptor, thereby inhibiting the downstream signaling typically initiated by ligands like IL-8. This action blocks neutrophil activation, including processes like CD11b upregulation and shape change, making it a compound of interest for inflammatory diseases.[1]
Q2: How should I prepare this compound for cell culture experiments? A2: this compound is typically dissolved in a 100% dimethyl sulfoxide (DMSO) stock solution. Due to its potential for limited aqueous solubility, it is critical to manage the final DMSO concentration in your cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below this level to avoid solvent-induced toxicity.[3][4] Always run a vehicle control with the same final DMSO concentration as your highest this compound dose to differentiate between compound effects and solvent effects.
Q3: What cytotoxic effects can be expected from this compound in cell culture? A3: As a selective CXCR2 antagonist, this compound's primary activity is anti-inflammatory rather than broadly cytotoxic. Therefore, in most non-neutrophil cell lines, it may exhibit low cytotoxicity. However, off-target effects or cell-line-specific sensitivities can occur, especially at high concentrations. It is essential to empirically determine the cytotoxic profile in your specific cell model. Potential mechanisms of cell death, if observed, could include apoptosis or necrosis, which can be investigated with specific assays.
Q4: Which assays are recommended for a primary toxicity screen of this compound? A4: A multi-assay approach is recommended to build a comprehensive toxicity profile.
-
Cell Viability Assay (e.g., MTT): This measures the metabolic activity of cells, which generally correlates with the number of viable cells. It's a good first-pass indicator of proliferation inhibition or cell death.
-
Cytotoxicity Assay (e.g., LDH): This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis or late apoptosis.
-
Apoptosis Assay (e.g., Caspase-3 Activity): If viability assays suggest cell death, this can determine if apoptosis is the mechanism by measuring the activity of key executioner caspases.
-
Oxidative Stress Assay (e.g., ROS Detection): Since inflammation and cellular stress are linked, measuring the levels of reactive oxygen species (ROS) can provide insight into the cellular stress induced by the compound.
Troubleshooting Guides
Issue 1: I am seeing high variability in my cell viability (MTT) assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use an automated cell counter or a hemocytometer for accurate cell counts.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause: Incomplete solubilization of formazan crystals.
-
Solution: After adding the solubilization solution (e.g., DMSO or an SDS-based buffer), place the plate on an orbital shaker for at least 15 minutes to ensure all purple formazan crystals are fully dissolved. Pipetting up and down can also help break up stubborn crystals.
-
Issue 2: The this compound compound appears to be precipitating after being added to the cell culture medium.
-
Possible Cause: Poor aqueous solubility.
-
Solution: This is a common issue when diluting a concentrated DMSO stock into an aqueous medium. Try preparing an intermediate dilution of the compound in pre-warmed (37°C) culture medium with vigorous mixing before adding it to the wells. Visually inspect the wells for precipitates under a microscope after dosing.
-
Issue 3: My vehicle control (DMSO only) is showing significant cytotoxicity.
-
Possible Cause: The final DMSO concentration is too high for your cell line.
-
Solution: Different cell lines have varying sensitivities to DMSO. Perform a dose-response experiment with DMSO alone (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the maximum tolerated concentration that does not impact cell viability. Ensure your final DMSO concentration for this compound treatment stays below this threshold.
-
-
Possible Cause: Contaminated or oxidized DMSO.
-
Solution: Use fresh, sterile, high-quality DMSO. Purchase smaller volumes or aliquot your stock upon arrival to minimize freeze-thaw cycles and exposure to air and moisture.
-
Issue 4: My MTT (viability) and LDH (cytotoxicity) assay results are contradictory.
-
Possible Cause: Assay interference.
-
Solution: Some compounds can interfere with assay chemistry. For example, a reducing agent could convert MTT to formazan non-enzymatically, giving a false "viable" signal. Conversely, a compound could inhibit mitochondrial reductases without killing the cell, giving a false "toxic" signal in an MTT assay.
-
-
Possible Cause: Different modes of cell death.
-
Solution: An MTT assay may show a decrease in viability (indicating cytostatic effects or cell death), while an LDH assay shows no change (indicating no membrane rupture). This could point towards apoptosis. Confirm these findings with a third, orthogonal assay, such as a caspase-3 activation assay for apoptosis or a cell counting method.
-
Data Presentation
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. Since specific cytotoxicity data for this compound is not widely available for common cell lines, researchers must determine these values empirically. Data should be presented in a clear, tabular format.
Table 1: Example IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT | 48 | User Determined |
| MCF-7 (Breast Cancer) | MTT | 48 | User Determined |
| HEK293 (Human Embryonic Kidney) | MTT | 48 | User Determined |
| A549 (Lung Carcinoma) | LDH | 48 | User Determined |
| MCF-7 (Breast Cancer) | LDH | 48 | User Determined |
| HEK293 (Human Embryonic Kidney) | LDH | 48 | User Determined |
Note: The IC50 values in this table are placeholders. Users must perform their own dose-response experiments to determine the precise IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells for "Maximum LDH Release" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Protocol 3: Oxidative Stress Assessment using ROS Detection
This protocol uses a cell-permeable probe like 2',7'–dichlorofluorescin diacetate (DCFDA) to measure reactive oxygen species (ROS). DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. A positive control (e.g., Tert-Butyl hydroperoxide) should be included.
-
Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of the DCFDA working solution (typically 10-20 µM in PBS) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Data Acquisition: Remove the DCFDA solution and add 100 µL of PBS. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Quantify the change in fluorescence intensity relative to the vehicle control.
Protocol 4: Apoptosis Assessment using Caspase-3 Activity Assay
This colorimetric assay detects the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed cells in a plate and treat with this compound as described previously. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Cell Lysis: After treatment, collect and pellet the cells. Lyse the cells using the chilled lysis buffer provided in the assay kit and incubate on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. Transfer the supernatant to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Reaction: Add 50-200 µg of protein lysate to a new 96-well plate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 405 nm. The signal is proportional to the amount of pNA cleaved by active caspase-3.
-
Analysis: Compare the absorbance from treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Signaling Pathway Diagram
References
Welcome to the Elubrixin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential artifacts in assays involving the CXCR2 antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SB-656933) is a potent, selective, and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2][3] Its primary mechanism of action is to competitively and reversibly bind to CXCR2, thereby inhibiting the downstream signaling pathways activated by its ligands, such as interleukin-8 (IL-8). This inhibition ultimately blocks neutrophil activation, chemotaxis, and other inflammatory responses mediated by CXCR2.
Q2: In which types of assays is this compound typically used?
A2: this compound is commonly used in a variety of in vitro and in vivo assays to study inflammation and neutrophil biology. These include, but are not limited to:
-
Neutrophil chemotaxis assays (e.g., Boyden chamber, microfluidics-based assays)
-
Calcium mobilization assays
-
CD11b upregulation assays on neutrophils
-
Receptor binding assays
-
In vivo models of inflammation (e.g., ozone-induced airway inflammation)
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific assay and cell type used. The following table summarizes reported IC50 values.
| Assay Type | IC50 Value (nM) | Reference |
| Neutrophil CD11b upregulation | 260.7 | |
| Neutrophil shape change | 310.5 |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides potential solutions.
Issue 1: Higher-than-expected or variable results in fluorescence-based assays.
-
Question: My fluorescence readings are inconsistent or show high background when using this compound. Could the compound itself be interfering with the assay?
-
-
Mitigation Strategies:
-
Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at the concentrations you are using to determine if it has intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Use a different fluorescent dye: If this compound's fluorescence overlaps with your current dye, consider using a dye with a different spectral profile.
-
Employ a label-free detection method: If available, consider using label-free technologies like impedance-based assays or surface plasmon resonance to confirm your findings without the potential for fluorescence interference.
-
-
Issue 2: Observed cytotoxicity at high concentrations of this compound.
-
Question: I am observing a decrease in cell viability in my cell-based assays at higher concentrations of this compound. Is this an expected on-target effect or a non-specific artifact?
-
Answer: While potent, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to distinguish between the intended pharmacological effect and general cellular toxicity.
-
Mitigation Strategies:
-
Determine the cytotoxic concentration range: Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) with a broad range of this compound concentrations on your specific cell type to identify the concentrations at which it becomes toxic.
-
Work within the non-toxic concentration range: Ensure that your experimental concentrations are well below the identified cytotoxic threshold.
-
Include appropriate controls: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for your this compound dilutions to account for any solvent-induced toxicity.
-
-
Issue 3: Unexpected or off-target effects on cellular signaling pathways.
-
Question: I am seeing changes in signaling pathways that are not directly downstream of CXCR2. Could this compound have off-target effects?
-
Answer: While this compound is reported to be a selective CXCR2 antagonist, like many small molecule inhibitors, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. For instance, some kinase inhibitors have been shown to have effects on targets other than their primary intended one.
-
Mitigation Strategies:
-
Use multiple, structurally distinct CXCR2 antagonists: To confirm that the observed effect is due to CXCR2 inhibition and not an off-target effect of this compound, try to replicate the key findings with another selective CXCR2 antagonist.
-
Perform rescue experiments: If possible, overexpressing CXCR2 in your cell system might rescue the phenotype, providing evidence for on-target activity.
-
Consult inhibitor profiling databases: Check publicly available databases for any known off-target activities of this compound or structurally similar compounds.
-
-
Experimental Protocols
1. Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Objective: To assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant (e.g., IL-8).
-
Methodology:
-
Isolate human neutrophils from whole blood using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of a Boyden chamber.
-
Place a porous membrane (e.g., 3-5 µm pore size) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control.
-
2. Calcium Mobilization Assay
-
Objective: To measure the effect of this compound on IL-8-induced intracellular calcium flux in neutrophils.
-
Methodology:
-
Isolate human neutrophils as described above.
-
Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the agonist (e.g., IL-8) to the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response and determine the inhibitory effect of this compound.
-
Visualizations
References
Validation & Comparative
A Comparative Guide: Elubrixin vs. Danirixin in Preclinical Models of Lung Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational CXCR2 antagonists, Elubrixin (SB-656933) and Danirixin (GSK1325756), based on their performance in preclinical and clinical models of lung inflammation. The data presented is compiled from publicly available research to assist in evaluating their potential as therapeutic agents for inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).
Executive Summary
Both this compound and Danirixin are potent and selective antagonists of the CXCR2 receptor, a key mediator of neutrophil recruitment to sites of inflammation. By blocking this receptor, they aim to reduce the neutrophil influx into the lungs, a hallmark of many inflammatory pulmonary diseases. While no head-to-head preclinical studies have been identified, this guide synthesizes available data to offer a comparative overview of their pharmacological profiles and efficacy in relevant models of lung inflammation. Danirixin has been characterized in both lipopolysaccharide (LPS) and ozone-induced lung inflammation models in rats, whereas the most detailed in vivo efficacy data for this compound comes from an ozone-induced airway inflammation model in humans.
Mechanism of Action: Targeting the CXCR2 Signaling Pathway
This compound and Danirixin exert their anti-inflammatory effects by competitively and reversibly binding to the CXCR2 receptor on the surface of neutrophils. This prevents the binding of its cognate chemokines, such as CXCL1, CXCL5, and CXCL8 (IL-8), thereby inhibiting downstream signaling pathways that lead to neutrophil chemotaxis, activation, and degranulation. The interruption of this signaling cascade is a promising strategy for mitigating the excessive neutrophil-driven inflammation and subsequent tissue damage observed in various lung pathologies.
Comparative study of Elubrixin and other CXCR2 antagonists
A Comparative Analysis of Elubrixin and Other CXCR2 Antagonists for Researchers
The C-X-C chemokine receptor 2 (CXCR2) has emerged as a significant therapeutic target for a wide array of inflammatory diseases and, more recently, in oncology.[1][2] CXCR2 and its primary ligand, interleukin-8 (IL-8 or CXCL8), are pivotal in mediating the recruitment and activation of neutrophils, key players in the innate immune response.[3][4] Dysregulated CXCR2 signaling is implicated in the pathogenesis of conditions such as chronic obstructive pulmonary disease (COPD), asthma, and various cancers.[3] This has spurred the development of numerous CXCR2 antagonists.
This guide provides a comparative overview of this compound (SB-656933) and other prominent CXCR2 antagonists, including Danirixin, Navarixin, and Reparixin. The focus is on their performance backed by experimental data, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Performance Comparison of CXCR2 Antagonists
The efficacy of CXCR2 antagonists is typically evaluated through a series of in vitro and in vivo assays that measure their ability to inhibit ligand binding, downstream signaling, and neutrophil function. The following tables summarize key quantitative data for this compound and its counterparts.
| Compound | Target(s) | IC50 / pIC50 | Binding Affinity (Ki / Kd / KB) | Selectivity | Source(s) |
| This compound (SB-656933) | CXCR2 | IC50: 260.7 nM (CD11b upregulation), 310.5 nM (shape change) | Not specified | Selective for CXCR2 | |
| Danirixin (GSK1325756) | CXCR2 | IC50: 12.5 nM (CXCL8 binding); pIC50: 7.9 (hCXCR2 binding) | KB: 6.5 nM (Ca2+ mobilization) | 78-fold selective for CXCR2 over CXCR1 | |
| Navarixin (SCH-527123) | CXCR1/CXCR2 | IC50: 2.6 nM (CXCR2), 36 nM (CXCR1) | Not specified | Dual inhibitor | |
| Reparixin | CXCR1/CXCR2 | Not specified | Not specified | Dual inhibitor | |
| AZD5069 | CXCR2 | Not specified | Not specified | Highly selective for CXCR2 | |
| SX-682 | CXCR1/CXCR2 | Not specified | Not specified | Dual inhibitor | |
| Ladarixin | CXCR1/CXCR2 | Not specified | Not specified | Dual inhibitor | |
| Table 1. In Vitro Potency and Binding Affinity of CXCR2 Antagonists. This table summarizes the inhibitory concentrations (IC50) and binding affinities of various CXCR2 antagonists, highlighting their potency and selectivity. |
| Compound | Assay | Potency (pA2 / pIC50) | In Vivo Model | Efficacy (ED50) | Source(s) |
| Danirixin | Ca2+ Mobilization | pA2: 8.44 | LPS-induced neutrophil influx (rat) | 1.4 mg/kg | |
| Danirixin | CD11b Upregulation (human whole blood) | pIC50: 6.3 | Ozone-induced neutrophil influx (rat) | 16 mg/kg | |
| This compound | Neutrophil Activation | Dose-dependent inhibition | Ozone-induced airway inflammation (human) | Significant inhibition of neutrophil influx | |
| Table 2. Functional and In Vivo Efficacy of CXCR2 Antagonists. This table presents data from functional cellular assays and in vivo animal models, demonstrating the biological effects of the antagonists. |
Key Experimental Methodologies
The characterization of CXCR2 antagonists relies on a suite of standardized experimental protocols. Below are detailed methodologies for key assays cited in this guide.
Receptor Binding Assays
These assays determine the affinity of a compound for the CXCR2 receptor.
-
Principle: A competitive binding assay measures the ability of a test compound to displace a labeled ligand (radiolabeled or fluorescent) from the receptor.
-
Protocol Outline:
-
Cell/Membrane Preparation: Membranes are prepared from cells engineered to overexpress human CXCR2 (e.g., HEK293 or CHO cells).
-
Incubation: The cell membranes are incubated with a fixed concentration of a labeled CXCR2 ligand (e.g., ¹²⁵I-CXCL8 or a fluorescently-labeled antagonist) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free labeled ligand are separated by rapid filtration through a filter plate.
-
Detection: The amount of bound labeled ligand is quantified using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
Data Analysis: The data are used to calculate the IC50 value, which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to block neutrophil migration towards a chemoattractant.
-
Principle: The Boyden chamber or Transwell® assay is used to measure the directional migration of cells through a porous membrane in response to a chemical gradient.
-
Protocol Outline:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or animal whole blood using density gradient centrifugation.
-
Assay Setup: The lower chamber of the Transwell® plate is filled with media containing a chemoattractant (e.g., CXCL8 or CXCL1). The test antagonist at various concentrations is also added to the lower and/or upper chamber.
-
Cell Seeding: Isolated neutrophils are placed in the upper chamber (the insert with the porous membrane).
-
Incubation: The plate is incubated for a period (e.g., 1-3 hours) to allow for cell migration.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, often by measuring ATP content using a luminescent assay (like CellTiter-Glo®) or by direct cell counting.
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the number of migrated cells in treated wells to vehicle-treated controls.
-
Neutrophil Activation Assay (CD11b Upregulation)
This assay measures the inhibition of neutrophil activation by assessing the surface expression of the integrin CD11b.
-
Principle: Upon activation by chemokines, neutrophils rapidly increase the surface expression of CD11b, which can be quantified using flow cytometry.
-
Protocol Outline:
-
Blood Collection: Fresh whole blood is collected in heparinized tubes.
-
Incubation with Antagonist: Aliquots of whole blood are pre-incubated with varying concentrations of the CXCR2 antagonist or vehicle control.
-
Stimulation: The blood is then stimulated with a CXCR2 agonist like CXCL1 or CXCL8 to induce neutrophil activation.
-
Staining: The cells are stained with a fluorescently-labeled monoclonal antibody against CD11b.
-
Flow Cytometry: Red blood cells are lysed, and the fluorescence intensity of the neutrophils is analyzed by flow cytometry to quantify the level of CD11b expression.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist.
-
In Vivo Inflammation Models
Animal models are used to evaluate the efficacy of antagonists in a physiological context.
-
Principle: An inflammatory agent is administered to an animal to induce neutrophil recruitment to a specific site (e.g., the lungs), and the effect of the antagonist on this recruitment is measured.
-
Protocol Outline (LPS-Induced Pulmonary Inflammation):
-
Animal Dosing: Rodents (e.g., rats) are orally dosed with the CXCR2 antagonist or vehicle.
-
Inflammatory Challenge: After a set period, the animals are challenged with an inflammatory stimulus, such as aerosolized lipopolysaccharide (LPS), to induce lung inflammation.
-
Bronchoalveolar Lavage (BAL): At a specific time point after the challenge, the animals are euthanized, and a BAL is performed to collect cells from the lungs.
-
Cell Counting: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined.
-
Data Analysis: The dose-dependent reduction in neutrophil numbers in the BAL fluid is used to calculate the median effective dose (ED50).
-
Mandatory Visualizations
Diagrams illustrating key pathways and workflows provide a clearer understanding of the underlying biology and experimental designs.
Figure 1. Simplified CXCR2 signaling pathway and antagonist inhibition.
Figure 2. General workflow for a neutrophil chemotaxis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
Elubrixin's Potential in Rheumatoid Arthritis: A Comparative Analysis in the Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential efficacy of Elubrixin, a potent and selective CXCR2 antagonist, in a preclinical model of rheumatoid arthritis (RA). While this compound has been primarily investigated in inflammatory bowel disease and respiratory conditions, its mechanism of action holds significant promise for mitigating the neutrophil-driven inflammation characteristic of RA. This document compares the anticipated performance of this compound with existing data on other CXCR2 antagonists and standard-of-care treatments in the widely utilized collagen-induced arthritis (CIA) mouse model.
Introduction to this compound and its Mechanism of Action
This compound (SB-656933) is an orally active, selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[4] In rheumatoid arthritis, neutrophils are found in large numbers in the synovial fluid and tissue, where they contribute to inflammation and joint damage through the release of reactive oxygen species, proteases, and pro-inflammatory cytokines.[5] By blocking the CXCR2 receptor, this compound inhibits neutrophil chemotaxis and activation, thereby offering a targeted therapeutic strategy to disrupt a key pathological process in RA.
The Collagen-Induced Arthritis (CIA) Model: A Relevant Preclinical Platform
The collagen-induced arthritis (CIA) model in mice is a well-established and widely used preclinical model that shares many pathological and immunological features with human rheumatoid arthritis. The model is characterized by synovitis, pannus formation, and the erosion of cartilage and bone, making it an ideal platform for evaluating the efficacy of novel anti-arthritic therapies. This guide will focus on the application of the CIA model in DBA/1 mice, a strain highly susceptible to the induction of arthritis.
Comparative Efficacy of CXCR2 Antagonists in Arthritis Models
While direct experimental data on this compound in the CIA model is not yet publicly available, the efficacy of other selective CXCR2 antagonists in similar arthritis models provides a strong rationale for its investigation. The following table summarizes key findings from studies on CXCR2 inhibition in preclinical arthritis models, offering a benchmark for this compound's expected performance. For comparison, data for a standard-of-care therapeutic, Methotrexate, is also included.
| Treatment | Animal Model | Key Efficacy Endpoints | Outcome |
| SCH563705 (CXCR2/CXCR1 antagonist) | Anti-collagen antibody-induced arthritis (CAIA) in mice | Clinical disease scores, paw thickness, histopathology (inflammation, bone and cartilage degradation), paw cytokine levels. | Dose-dependent decrease in clinical scores and paw thickness. Reduced inflammation, bone, and cartilage degradation. |
| Anti-mCXCR2 Antibody (SAMX2) | K/BXN serum-transfer arthritis model in mice | Clinical arthritis scores, neutrophil infiltration. | Significant reduction in arthritis symptoms and neutrophil recruitment to inflamed joints. |
| Anti-hCXCR2 Antibody (HAHX2) | K/BXN serum-transfer arthritis model in hCXCR2 knock-in mice | Clinical arthritis scores. | Significant anti-inflammatory therapeutic potential. |
| DF 2162 (CXCR1/2 inhibitor) | Adjuvant-induced arthritis (AIA) in rats | Clinical signs of arthritis. | Significant amelioration of arthritis, comparable to anti-TNF antibody treatment. |
| Methotrexate (Standard of Care) | Collagen-Induced Arthritis (CIA) in DBA/1 mice | Clinical arthritis scores. | Significant reduction in clinical signs of arthritis. |
Experimental Protocols
To facilitate the design of future studies evaluating this compound, detailed protocols for the induction and assessment of collagen-induced arthritis are provided below.
Protocol for Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is adapted from established methodologies for inducing CIA in DBA/1 mice.
Materials:
-
Male DBA/1 mice, 8-10 weeks old.
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
Syringes and needles.
Procedure:
-
Emulsification: Prepare an emulsion of equal volumes of bovine type II collagen and Complete Freund's Adjuvant. The mixture should be emulsified by drawing into and expelling from a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen per mouse.
-
Booster Immunization (Day 21): Prepare an emulsion of equal volumes of bovine type II collagen and Incomplete Freund's Adjuvant. Inject 100 µL of this emulsion intradermally at a site near the primary injection.
-
Monitoring: Monitor the mice daily for the onset and progression of arthritis, typically beginning around day 24-28.
Assessment of Arthritis Severity
Clinical Scoring: Arthritis severity is assessed using a standardized clinical scoring system. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle or wrist joint.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot and digits, or ankylosis of the limb.
Histological Assessment: At the termination of the experiment, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.
-
Inflammation Score: Scored on a scale of 0-3 based on the infiltration of inflammatory cells into the synovial tissue.
-
Cartilage Damage Score: Scored on a scale of 0-3 based on the loss of Safranin O staining and structural damage to the cartilage.
-
Bone Erosion Score: Scored on a scale of 0-3 based on the extent of bone resorption and destruction.
Measurement of Inflammatory Markers
Synovial fluid can be collected from the ankle joints of the mice at the end of the study. The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 can be quantified using enzyme-linked immunosorbent assay (ELISA) to assess the local inflammatory milieu.
Visualizing the CXCR2 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental design, the following diagrams have been generated using Graphviz.
Caption: CXCR2 Signaling Pathway in Neutrophils.
Caption: Experimental Workflow for CIA Model.
Conclusion
The available evidence strongly suggests that targeting the CXCR2 receptor is a viable therapeutic strategy for rheumatoid arthritis. The proven efficacy of selective CXCR2 antagonists in preclinical arthritis models provides a solid foundation for investigating this compound in this new disease context. The detailed protocols and comparative data presented in this guide are intended to facilitate further research into the potential of this compound as a novel treatment for rheumatoid arthritis. Future studies should aim to directly assess the efficacy of this compound in the collagen-induced arthritis model to provide the necessary data for potential clinical development.
References
- 1. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 3. Pharmacological targeting reveals distinct roles for CXCR2/CXCR1 and CCR2 in a mouse model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic blockade of CXCR2 rapidly clears inflammation in arthritis and atopic dermatitis models: demonstration with surrogate and humanized antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
In the landscape of inflammatory disease and immuno-oncology research, the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) have emerged as critical targets for therapeutic intervention. These receptors, primarily expressed on neutrophils, play a pivotal role in mediating neutrophil migration and activation at sites of inflammation. Two prominent small molecule antagonists, Elubrixin (SB-656933) and Navarixin (SCH 527123), have been developed to modulate this pathway. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.
Mechanism of Action and Receptor Selectivity
Both this compound and Navarixin function by antagonizing CXCR receptors, thereby inhibiting the downstream signaling cascades that lead to neutrophil chemotaxis and activation. However, they exhibit different selectivity profiles.
This compound is a potent and selective antagonist of CXCR2 .[1] It acts as a competitive and reversible antagonist of the IL-8 receptor.[1]
Navarixin , on the other hand, is a potent, allosteric antagonist of both CXCR1 and CXCR2 .[2][3] Its dual antagonism provides a broader blockade of chemokine-induced neutrophil activation, as both receptors are involved in this process.
Signaling Pathway
The binding of chemokines, such as IL-8 (CXCL8), to CXCR1 and CXCR2 initiates a cascade of intracellular signaling events. This process is primarily mediated through G-protein coupling, leading to the activation of downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of these pathways culminates in increased intracellular calcium levels, actin polymerization, and ultimately, cellular responses such as chemotaxis, degranulation, and the release of reactive oxygen species (ROS). Both this compound and Navarixin interrupt this cascade by blocking the initial receptor-ligand interaction.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Navarixin, allowing for an indirect comparison of their potency.
Table 1: In Vitro Potency
| Compound | Target(s) | Assay | Species | IC50 / Kd | Reference |
| This compound | CXCR2 | Neutrophil CD11b upregulation | Human | IC50: 260.7 nM | [1] |
| Neutrophil shape change | Human | IC50: 310.5 nM | |||
| Navarixin | CXCR1 | Binding affinity | Cynomolgus Monkey | Kd: 41 nM | |
| CXCR2 | Binding affinity | Mouse | Kd: 0.20 nM | ||
| Rat | Kd: 0.20 nM | ||||
| Cynomolgus Monkey | Kd: 0.08 nM | ||||
| CXCR1 | Cell-free assay | Not Specified | IC50: 36 nM | ||
| CXCR2 | Cell-free assay | Not Specified | IC50: 2.6 nM |
Table 2: Pharmacokinetic Profiles
| Compound | Parameter | Species | Value | Reference |
| This compound | Oral administration | Human | Generally well-tolerated. Average plasma concentrations were lower than predicted in a study with cystic fibrosis patients. | |
| Navarixin | Oral administration | Human | Reduces absolute neutrophil count and sputum neutrophil count. | |
| Mouse | ED50 (pulmonary neutrophilia): 1.2 mg/kg | |||
| Rat | ED50 (pulmonary neutrophilia): 1.8 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
This compound: Neutrophil CD11b Upregulation and Shape Change Assays
1. Whole Blood Flow Cytometry for CD11b Upregulation:
-
Objective: To measure the upregulation of CD11b on the surface of neutrophils in whole blood in response to chemokines and its inhibition by this compound.
-
Methodology:
-
Whole blood is collected in EDTA-containing tubes.
-
100 µL of whole blood is incubated with varying concentrations of this compound or vehicle control.
-
Chemokine agonist (e.g., CXCL8) is added to stimulate the cells.
-
The mixture is incubated at 37°C.
-
The reaction is stopped by adding a fixing solution.
-
Red blood cells are lysed.
-
The remaining leukocytes are stained with fluorescently labeled antibodies against CD16 (to identify neutrophils) and CD11b.
-
The nuclear dye LDS-751 is added immediately before analysis.
-
Samples are analyzed by flow cytometry, gating on the CD16-positive population to measure the mean fluorescence intensity of CD11b.
-
IC50 values are calculated from the dose-response curve of this compound's inhibition of chemokine-induced CD11b upregulation.
-
2. Neutrophil Shape Change Assay (Modified Gated Autofluorescence with Forward Scatter - GAFS):
-
Objective: To assess the effect of this compound on chemokine-induced neutrophil shape change, which correlates with chemotactic responses.
-
Methodology:
-
Neutrophils are isolated from whole blood.
-
Cells are pre-incubated with various concentrations of this compound or vehicle.
-
A chemokine agonist is added to induce shape change.
-
The cell suspension is immediately analyzed by a flow cytometer.
-
Changes in forward angle light scatter (FSC) of the neutrophil population are measured over time. An increase in FSC correlates with cell elongation and shape change.
-
The maximal change in FSC is recorded.
-
IC50 values are determined by the concentration of this compound that causes a 50% reduction in the maximal shape change response.
-
Navarixin: Neutrophil Chemotaxis Assay
1. Microchemotaxis Plate Assay:
-
Objective: To evaluate the ability of Navarixin to inhibit neutrophil migration towards a chemoattractant gradient.
-
Methodology:
-
Human neutrophils are isolated and resuspended in assay buffer (phenol red-free RPMI 1640 with 5% FBS) at a concentration of 2 x 10^6 cells/mL.
-
Chemoattractants (e.g., CXCL1 or CXCL8) are diluted in assay buffer and added to the bottom wells of a microchemotaxis plate.
-
A filter is placed over the bottom wells.
-
Neutrophils are pre-incubated with varying concentrations of Navarixin (e.g., 1-300 nM) in a CO2 incubator for 90 minutes.
-
25 µL of the cell suspension is applied to each spot on the filter.
-
The plate is incubated for 30 minutes in a CO2 incubator to allow for cell migration.
-
The filter is removed, and migrated cells in the bottom wells are quantified.
-
Summary and Conclusion
This compound and Navarixin are both potent antagonists of the CXCR-mediated inflammatory pathway. The primary distinction lies in their receptor selectivity, with this compound being specific for CXCR2 and Navarixin targeting both CXCR1 and CXCR2. This dual antagonism of Navarixin may offer a more comprehensive blockade of neutrophil-mediated inflammation.
The choice between this compound and Navarixin for a specific research application will depend on the desired level of selectivity and the specific biological question being addressed. For studies focused solely on the role of CXCR2, this compound is a suitable tool. However, for broader inhibition of neutrophil chemotaxis mediated by both CXCR1 and CXCR2, Navarixin may be the more effective agent. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential therapeutic advantages of these two compounds.
References
Cross-Validation of Elubrixin's Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Elubrixin, a potent CXCR2 antagonist, with other relevant alternatives. This document synthesizes available experimental data to objectively evaluate its performance across different cell lines and contexts.
Introduction to this compound and CXCR2 Antagonism
This compound (formerly SB-656933) is a selective and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1] CXCR2 and its ligands, such as interleukin-8 (IL-8), play a crucial role in the recruitment and activation of neutrophils, key mediators of inflammation.[2][3] Consequently, CXCR2 has emerged as a significant therapeutic target for a range of inflammatory diseases.[1][2] More recently, the involvement of the CXCR2 signaling axis in cancer progression—including tumor growth, angiogenesis, and metastasis—has expanded the potential applications of CXCR2 antagonists into oncology. This guide focuses on the cross-validation of this compound's effects in various cell lines, providing a comparative analysis with other notable CXCR2 inhibitors, Danirixin and Navarixin.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive and reversible antagonist of the CXCR2 receptor. By binding to CXCR2, it blocks the downstream signaling cascades initiated by chemokine ligands like IL-8. This inhibition prevents the activation of neutrophils and other immune cells, thereby mitigating the inflammatory response.
The CXCR2 signaling pathway is primarily mediated through G-protein-coupled receptors. Upon ligand binding, CXCR2 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, trigger multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to cellular processes such as proliferation, migration, and survival.
References
Independent Verification of Elubrixin's Mechanism of Action: A Comparative Analysis with Leading IBS-D Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently verified mechanism of action of Elubrixin, a CXCR2 antagonist, with established treatments for irritable bowel syndrome with diarrhea (IBS-D): Eluxadoline, Rifaximin, and Alosetron. The information is presented to facilitate a clear understanding of their distinct pharmacological pathways, supported by experimental data.
Executive Summary
This compound, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), represents a novel therapeutic approach potentially relevant to inflammatory gastrointestinal disorders.[1] Its mechanism, centered on the inhibition of neutrophil activation and migration, fundamentally differs from current IBS-D treatments. This guide will dissect the experimental evidence validating this compound's mechanism and contrast it with the opioid receptor modulation of Eluxadoline, the gut microbiota alteration by Rifaximin, and the serotonin receptor antagonism of Alosetron.
Comparative Data on Mechanism of Action
The following tables summarize key quantitative data that independently verify the mechanism of action for this compound and its comparators.
Table 1: this compound - In Vitro Verification of CXCR2 Antagonism
| Experimental Assay | Parameter | Result | Source |
| Neutrophil CD11b Upregulation Assay | IC50 | 260.7 nM | [1][2] |
| Neutrophil Shape Change Assay | IC50 | 310.5 nM | [1][2] |
Table 2: Eluxadoline - Opioid Receptor Binding and Activity
| Receptor | Parameter | Result | Source |
| Mu-opioid receptor (human) | Ki | 1.8 nM | |
| Delta-opioid receptor (human) | Ki | 430 nM | |
| Kappa-opioid receptor (guinea pig cerebellum) | Ki | 55 nM | |
| Functional Activity | Mixed | µ- and κ-agonist, δ-antagonist |
Table 3: Rifaximin - Modulation of Gut Environment
| Experimental Approach | Key Finding | Source |
| Human Gut Microbiota Analysis (Clinical Trial) | Modest, transient changes in several bacterial taxa (e.g., Peptostreptococcaceae, Verrucomicrobiaceae) | |
| In vitro and in vivo models | Promotes growth of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) | |
| Pregnane X Receptor (PXR) Reporter Gene Assay | Activates human PXR |
Table 4: Alosetron - 5-HT3 Receptor Antagonism
| Receptor | Parameter | Result | Source |
| 5-HT3 Receptor (human) | pKi | 9.4 | |
| 5-HT3 Receptor (rat) | pKi | 9.8 | |
| Functional Assay (guinea-pig myenteric neurons) | Half-maximal inhibition of 5-HT3-mediated depolarization | ~55 nM | |
| Preclinical Model (rat visceral hyperalgesia) | Reversal of somatic and visceral hypersensitivity | - |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by each therapeutic agent.
This compound: CXCR2 Antagonism
This compound acts as a competitive antagonist at the CXCR2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils. By blocking the binding of cognate chemokines like CXCL8 (IL-8), this compound prevents the downstream signaling cascade that leads to neutrophil activation, chemotaxis, and infiltration into inflamed tissues. This mechanism is particularly relevant in inflammatory conditions where neutrophils are key drivers of tissue damage.
Eluxadoline: Mixed Opioid Receptor Modulation
Eluxadoline exerts its effects through a mixed interaction with opioid receptors in the gastrointestinal tract. It acts as an agonist at mu (µ) and kappa (κ) opioid receptors, which is thought to reduce visceral pain and decrease colonic transit time. Concurrently, its antagonist activity at the delta (δ) opioid receptor may mitigate the constipating effects often seen with pure mu-opioid agonists.
Rifaximin: Gut Microbiota and Anti-inflammatory Action
Rifaximin is a minimally absorbed antibiotic that is thought to exert its therapeutic effects in IBS-D through multiple mechanisms. It modulates the composition and function of the gut microbiota, leading to a reduction in pathogenic bacteria and an increase in beneficial species. Additionally, Rifaximin has been shown to be an agonist of the pregnane X receptor (PXR), a nuclear receptor that can suppress inflammatory pathways, such as NF-κB signaling, in the gut.
Alosetron: 5-HT3 Receptor Antagonism
Alosetron is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. 5-HT3 receptors are ligand-gated ion channels located on enteric neurons. Their activation by serotonin contributes to visceral pain perception, increased colonic transit, and gastrointestinal secretions. By blocking these receptors, Alosetron reduces the signaling that leads to the symptoms of IBS-D.
Detailed Experimental Protocols
Verification of this compound's CXCR2 Antagonism
1. Neutrophil CD11b Upregulation Assay
-
Objective: To quantify the inhibitory effect of this compound on chemokine-induced activation of neutrophils.
-
Methodology:
-
Whole blood samples are incubated with varying concentrations of this compound or vehicle control.
-
Neutrophils are stimulated with a CXCR2 agonist, such as CXCL8 (IL-8).
-
The expression of CD11b on the surface of neutrophils (identified by CD16+ staining) is measured using flow cytometry with a fluorescently labeled anti-CD11b antibody.
-
The concentration of this compound that causes 50% inhibition of the maximal CXCL8-induced CD11b upregulation (IC50) is calculated.
-
-
Data Interpretation: A lower IC50 value indicates greater potency of the antagonist. The reported IC50 of 260.7 nM for this compound demonstrates its potent inhibitory effect on neutrophil activation.
2. Neutrophil Shape Change Assay
-
Objective: To assess the functional consequence of CXCR2 antagonism on neutrophil chemotactic responses.
-
Methodology:
-
Isolated neutrophils are pre-incubated with different concentrations of this compound.
-
The cells are then stimulated with a CXCR2 agonist.
-
Changes in neutrophil shape, a prerequisite for migration, are measured by flow cytometry, often by analyzing changes in forward scatter.
-
The IC50 for the inhibition of shape change is determined.
-
-
Data Interpretation: The IC50 of 310.5 nM for this compound in this assay confirms its ability to functionally inhibit a key step in neutrophil migration.
Verification of Comparator Mechanisms
1. Radioligand Binding Assays (Eluxadoline and Alosetron)
-
Objective: To determine the binding affinity of the drug for its target receptor.
-
Methodology:
-
Cell membranes expressing the receptor of interest (e.g., mu-opioid receptor or 5-HT3 receptor) are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the receptor.
-
Increasing concentrations of the unlabeled drug (Eluxadoline or Alosetron) are added to compete with the radiolabeled ligand for binding.
-
The amount of bound radioactivity is measured, and the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value, providing a measure of the drug's binding affinity.
-
-
Data Interpretation: A lower Ki value signifies a higher binding affinity of the drug for its target.
2. Gut Microbiota Analysis (Rifaximin)
-
Objective: To characterize the changes in the gut microbial community following treatment with Rifaximin.
-
Methodology:
-
Fecal samples are collected from subjects before, during, and after treatment with Rifaximin.
-
Bacterial DNA is extracted from the samples.
-
The 16S ribosomal RNA (rRNA) gene is amplified by PCR and sequenced.
-
The sequences are compared to databases to identify the bacterial taxa present and their relative abundance.
-
-
Data Interpretation: Changes in the diversity and composition of the gut microbiota are analyzed to understand the impact of Rifaximin. Studies have shown that Rifaximin can cause modest and often transient shifts in the abundance of specific bacterial families.
3. Pregnane X Receptor (PXR) Activation Assay (Rifaximin)
-
Objective: To determine if Rifaximin can activate the PXR nuclear receptor.
-
Methodology:
-
Cells (e.g., colon-derived cell lines) are transfected with a reporter gene construct containing a PXR response element linked to a reporter gene (e.g., luciferase).
-
The cells are then treated with varying concentrations of Rifaximin.
-
The activity of the reporter gene (e.g., luminescence) is measured.
-
-
Data Interpretation: An increase in reporter gene activity indicates that Rifaximin activates PXR, leading to the transcription of PXR target genes, which can have anti-inflammatory effects.
Conclusion
The independent verification of this compound's mechanism of action confirms its role as a potent CXCR2 antagonist that effectively inhibits neutrophil activation. This mechanism, focused on modulating a key aspect of the inflammatory response, stands in stark contrast to the primary mechanisms of established IBS-D therapies. Eluxadoline targets the enteric nervous system's opioid receptors, Rifaximin modulates the gut's microbial and inflammatory environment, and Alosetron blocks serotonin-mediated signaling. This comparative analysis highlights the diverse pharmacological strategies employed to manage IBS-D and underscores the potential for novel mechanisms, such as CXCR2 antagonism, to address unmet needs in gastrointestinal disorders with an inflammatory component. Further research is warranted to explore the clinical utility of this compound in conditions characterized by visceral hypersensitivity and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Elubrixin: A Comparative Analysis of its Selectivity for CXCR2 over CXCR1
For Immediate Publication
[City, State] – [Date] – This guide provides a detailed comparison of the investigational compound Elubrixin (also known as SB-656933), focusing on its selectivity for the chemokine receptor CXCR2 over CXCR1. This document is intended for researchers, scientists, and professionals in the field of drug development and inflammation research.
This compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophil activation and recruitment in inflammatory processes. Its selectivity for CXCR2 over the closely related CXCR1 receptor is a critical aspect of its pharmacological profile, potentially offering a more targeted therapeutic approach with a reduced risk of off-target effects.
Quantitative Analysis of Receptor Selectivity
To quantitatively assess the selectivity of this compound, its inhibitory activity at both CXCR2 and CXCR1 needs to be compared. A primary measure of this is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
A key study by Nicholson et al. (2007) determined the IC50 of this compound for the inhibition of CXCL1-induced CD11b upregulation on human neutrophils. Since CXCL1 is a ligand for CXCR2 and not CXCR1, this assay is a direct measure of this compound's CXCR2 antagonism.
| Compound | Target Receptor | Assay | Ligand | IC50 (nM) | Reference |
| This compound (SB-656933) | CXCR2 | Neutrophil CD11b Upregulation | CXCL1 | 260.7 | Nicholson GC, et al. (2007)[1] |
| This compound (SB-656933) | CXCR1 | Not Publicly Available | - | - | - |
Table 1: Inhibitory Activity of this compound on CXCR2. The IC50 value for CXCR1 is not publicly available, preventing a direct quantitative comparison of selectivity.
Although a precise fold-selectivity cannot be calculated without the CXCR1 inhibition data, the consistent description of this compound as a "selective CXCR2 antagonist" in multiple peer-reviewed publications suggests that its activity against CXCR1 is significantly lower.[2][3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Neutrophil CD11b Upregulation Assay
This assay measures the ability of an antagonist to inhibit the increased expression of the adhesion molecule CD11b on the surface of neutrophils, a key step in the inflammatory cascade initiated by chemokine binding to CXCR2.
Objective: To determine the IC50 of this compound for the inhibition of CXCL1-induced CD11b upregulation on human neutrophils.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.
-
Stimulation: Neutrophil activation is induced by adding the CXCR2-specific chemokine, CXCL1 (also known as GRO-α), to the blood samples and incubating for a short period (e.g., 10-15 minutes) at 37°C. A negative control sample without CXCL1 stimulation is also included.
-
Staining: The reaction is stopped, and red blood cells are lysed. The remaining white blood cells are then stained with a fluorescently-labeled monoclonal antibody specific for CD11b.
-
Flow Cytometry Analysis: The samples are analyzed using a flow cytometer. Neutrophils are identified based on their characteristic forward and side scatter properties. The mean fluorescence intensity (MFI) of the CD11b staining on the neutrophil population is quantified.
-
Data Analysis: The increase in CD11b MFI in the CXCL1-stimulated samples compared to the unstimulated control represents the total response. The percentage inhibition of this response is calculated for each concentration of this compound. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathways and Mechanism of Action
To visualize the mechanism of this compound's action, it is important to understand the signaling pathways of CXCR1 and CXCR2.
Caption: CXCR1/CXCR2 signaling pathways and the inhibitory action of this compound on CXCR2.
Conclusion
This compound (SB-656933) is a selective antagonist of CXCR2, a key receptor in neutrophil-mediated inflammation. Experimental data confirms its potent inhibition of CXCR2-mediated neutrophil activation, with an IC50 of 260.7 nM for CXCL1-induced CD11b upregulation.[1] While a direct quantitative measure of its selectivity over CXCR1 is not available in the reviewed literature, its consistent characterization as a selective CXCR2 antagonist underscores its potential for targeted anti-inflammatory therapies. Further research providing a head-to-head comparison of this compound's affinity and potency at both CXCR1 and CXCR2 would be beneficial for a more complete understanding of its selectivity profile.
References
- 1. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
Elubrixin: A Comparative Analysis Against Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanism of action of Elubrixin (SB-656933), a novel CXCR2 antagonist, with standard non-steroidal anti-inflammatory drugs (NSAIDs). The content is based on available pre-clinical and clinical data.
Introduction to this compound
This compound is an orally active, selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1] Its primary mechanism of action involves the inhibition of neutrophil recruitment and activation, key processes in the inflammatory cascade.[1] this compound has been investigated for its therapeutic potential in inflammatory conditions such as cystic fibrosis and ulcerative colitis.[1]
Mechanism of Action: CXCR2 Signaling Pathway
This compound exerts its anti-inflammatory effects by blocking the CXCR2 signaling pathway. Chemokines, such as CXCL8 (IL-8), bind to CXCR2, a G-protein coupled receptor (GPCR), on the surface of neutrophils. This binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
The activation of CXCR2 triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gβγ subunit activates key enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway activates Akt and subsequently downstream effectors. These signaling events culminate in neutrophil chemotaxis, degranulation, and the upregulation of adhesion molecules like CD11b, promoting their migration to sites of inflammation.
This compound, as a CXCR2 antagonist, competitively binds to the receptor, preventing chemokine-mediated activation and thereby inhibiting these downstream inflammatory responses.
Efficacy of this compound: Clinical Trial Data
Cystic Fibrosis
A Phase 2 clinical trial (NCT00903201) evaluated the safety and pharmacodynamics of this compound in adult patients with cystic fibrosis. The study demonstrated that this compound was generally well-tolerated. At a dose of 50 mg once daily for 28 days, trends for improvement in sputum inflammatory biomarkers were observed.
| Efficacy Endpoint | Treatment Group (this compound 50mg) | Placebo Group | Probability of True Reduction |
| Sputum Neutrophils | Reduction from baseline | - | 0.889 |
| Sputum Elastase | Reduction from baseline | - | 0.882 |
| Sputum-free DNA | - | Reduction | 0.967 |
Table 1: Efficacy of this compound in a Phase 2 Cystic Fibrosis Trial.[2]
It is important to note that while these results are promising, the study did not show significant changes in lung function or respiratory symptoms.[2]
Ulcerative Colitis
Standard Anti-inflammatory Drugs: A General Efficacy Comparison
In the absence of direct comparative data for this compound, this section provides a summary of the relative efficacy of commonly used NSAIDs for pain relief in inflammatory conditions, based on a network meta-analysis. This serves as a general benchmark for anti-inflammatory efficacy.
| Drug | Standardized Mean Difference (SMD) vs. Placebo (95% CI) for Pain Reduction |
| Etoricoxib | -1.73 (-2.28, -1.18) |
| Diclofenac | -1.53 (-1.91, -1.15) |
| Naproxen | -1.41 (-1.77, -1.05) |
| Ibuprofen | -1.31 (-1.70, -0.92) |
| Celecoxib | -1.21 (-1.55, -0.87) |
Table 2: Comparative Efficacy of NSAIDs for Pain Reduction in Ankylosing Spondylitis (as a model for inflammatory pain). A more negative SMD indicates greater pain reduction.
Experimental Protocols
Neutrophil CD11b Upregulation Assay (Whole Blood Flow Cytometry)
This assay measures the expression of the CD11b adhesion molecule on the surface of neutrophils in response to a stimulant, providing a measure of neutrophil activation.
Protocol Steps:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant.
-
Stimulation: Aliquots of whole blood are incubated with a chemokine stimulant, such as CXCL1, at 37°C for a defined period (e.g., 10 minutes). A buffer control is run in parallel.
-
Antibody Staining: The samples are placed on ice, and fluorescently labeled monoclonal antibodies against CD11b and a neutrophil-specific marker (e.g., CD16) are added.
-
Nuclear Staining: Immediately before analysis, a nuclear dye (e.g., LDS-751) is added to help differentiate leukocytes from other cells and debris.
-
Flow Cytometry: Samples are analyzed on a flow cytometer.
-
Data Analysis: Neutrophils are identified by their characteristic forward and side scatter properties and positive staining for the neutrophil-specific marker (CD16+). The mean fluorescence intensity (MFI) of CD11b staining on the neutrophil population is quantified as a measure of its expression level.
Sputum Neutrophil Elastase Activity Assay
This assay quantifies the enzymatic activity of neutrophil elastase, a protease released by activated neutrophils, in sputum samples.
Protocol Steps:
-
Sputum Processing: Sputum samples are treated with a reducing agent like dithiothreitol (DTT) to break down mucus and homogenize the sample.
-
Sample Preparation: An aliquot of the processed sputum is added to a microplate well.
-
Substrate Addition: A fluorogenic neutrophil elastase substrate is added to each well.
-
Kinetic Measurement: The fluorescence is measured kinetically at 37°C using a microplate reader (excitation/emission wavelengths are specific to the fluorophore).
-
Data Analysis: The rate of increase in fluorescence is proportional to the neutrophil elastase activity in the sample. A standard curve using known concentrations of purified neutrophil elastase is used to quantify the activity in the samples.
Conclusion
This compound represents a targeted approach to anti-inflammatory therapy by specifically inhibiting neutrophil migration and activation through CXCR2 antagonism. Clinical data, although limited, suggests a potential role in reducing inflammatory biomarkers in diseases like cystic fibrosis.
A direct comparison of this compound's efficacy to standard NSAIDs is currently lacking in the scientific literature. While NSAIDs have a broad mechanism of action through cyclooxygenase inhibition and a well-established efficacy profile for pain and inflammation, this compound offers a more specific mechanism targeting a key cell type in the inflammatory process. Future head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound against current standard-of-care anti-inflammatory agents. Researchers and drug development professionals should consider the distinct mechanisms of action and the available clinical evidence when evaluating the potential therapeutic applications of this compound.
References
Unlocking the Therapeutic Potential of Elubrixin: A Comparative Guide for Osteoarthritis Research
For Immediate Release
In the relentless pursuit of effective disease-modifying therapies for osteoarthritis (OA), the scientific community is increasingly turning its attention to novel mechanisms of action that target the underlying inflammatory processes. Elubrixin, a potent and selective antagonist of the CXCR2 receptor, represents a promising therapeutic avenue. This guide provides a comprehensive comparison of this compound's potential efficacy with established and emerging treatments for osteoarthritis, supported by experimental data and detailed protocols to facilitate the replication and advancement of these crucial findings.
The Role of CXCR2 in Osteoarthritis Pathogenesis
Osteoarthritis is no longer considered a simple "wear and tear" disease but rather a complex inflammatory condition.[1] Neutrophils, the most abundant type of white blood cell, are key players in the inflammatory cascade within the osteoarthritic joint.[1][2] These cells are recruited to the synovium and cartilage, where they release a cocktail of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes that contribute to cartilage breakdown and pain.[3][4]
A critical signaling pathway in this process is mediated by the chemokine receptor CXCR2 and its primary ligand, interleukin-8 (IL-8). Elevated levels of IL-8 are found in the synovial fluid of osteoarthritis patients and are associated with the severity of the disease. By binding to CXCR2 on neutrophils, IL-8 triggers their activation and migration to the joint, perpetuating the inflammatory cycle. This compound, by blocking this interaction, has the potential to disrupt this pathological process at a key juncture.
Interestingly, some research also points to a homeostatic role for CXCR2 signaling in maintaining the phenotype of healthy chondrocytes, the cells responsible for cartilage maintenance. This highlights the complexity of this signaling pathway and underscores the importance of further research to fully elucidate the therapeutic window for CXCR2 antagonism in osteoarthritis.
Comparative Efficacy of Osteoarthritis Therapies
To contextualize the therapeutic potential of this compound, it is essential to compare its proposed mechanism and expected efficacy with current and emerging treatments for osteoarthritis. The following tables summarize quantitative data from preclinical studies on various therapeutic agents.
Table 1: Comparison of Therapeutic Agents in the Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints | Outcome |
| This compound (Hypothesized) | CXCR2 Antagonist | Reduction in OARSI score, decreased neutrophil infiltration, reduced pro-inflammatory cytokine levels | Expected to attenuate cartilage degradation and synovitis. |
| Naproxen (NSAID) | COX-1/COX-2 Inhibitor | Medial OARSI score | Statistically lower medial OARSI score compared to placebo at 5 and 7 weeks. |
| Celecoxib (NSAID) | COX-2 Inhibitor | WOMAC Pain Score, WOMAC Function Score, WOMAC Stiffness Score | Significant improvement in WOMAC scores compared to placebo. |
| Parathyroid Hormone (PTH) | Modulator of subchondral bone remodeling | OARSI score, 50% Paw Withdrawal Threshold (PWT) | Reduced progression of articular cartilage degeneration and attenuated osteoarthritis pain. |
Table 2: Comparison of Therapeutic Agents in the Monoiodoacetate (MIA) Rat Model of Osteoarthritis
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints | Outcome |
| This compound (Hypothesized) | CXCR2 Antagonist | Reduced pain behavior, decreased inflammatory markers, preservation of cartilage integrity | Expected to alleviate pain and reduce inflammation-driven joint damage. |
| Corticosteroids (Triamcinolone Acetonide) | Glucocorticoid Receptor Agonist | Joint pain threshold, gait parameters, OARSI score, synovitis score | Improved local pain sensitivity, beneficial effects on gait, and reduced OA features and synovitis. |
| Diclofenac (NSAID) | COX-1/COX-2 Inhibitor | Symptomatic behavior | Inhibited symptomatic behavior only in the early phase. |
| Astaxanthin + Hyaluronic Acid | Antioxidant + Viscosupplement | Dynamic gait parameters (paw print length, width, area) | Results closest to basal values in paw print parameters. |
Table 3: Comparison of Therapeutic Agents in the Anterior Cruciate Ligament Transection (ACLT) Rabbit Model of Osteoarthritis
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints | Outcome |
| This compound (Hypothesized) | CXCR2 Antagonist | Reduced cartilage degradation, decreased synovitis, improved joint function | Expected to protect against post-traumatic osteoarthritis development. |
| Hyaluronic Acid (1.6% and 2.4%) | Viscosupplementation | India ink uptake, modified Mankin score | Dose-dependent reduction in India ink uptake and modified Mankin score. |
| Hyaluronic Acid (HA-1) | Viscosupplementation | Chondrocyte apoptosis, nitrite levels in synovial fluid | Significant inhibitory effect on chondrocyte apoptosis and lower nitrite levels compared to untreated animals. |
Experimental Protocols
To facilitate the replication and validation of findings related to this compound and other osteoarthritis therapies, detailed experimental protocols for commonly used preclinical models are provided below.
This surgical model induces post-traumatic osteoarthritis.
-
Anesthesia and Preparation: Anesthetize the mouse using inhalation or injectable anesthesia. Shave the fur over the right knee and disinfect the skin. Administer analgesia.
-
Surgical Procedure:
-
Make a 5mm longitudinal incision parallel to the distal patellar tendon.
-
Incise the joint capsule along the medial side of the patellar ligament to expose the infrapatellar fat pad.
-
Displace the patellar ligament and infrapatellar fat pad to visualize the medial meniscotibial ligament (MMTL).
-
Carefully transect the MMTL with fine scissors, avoiding contact with the articular cartilage.
-
For sham surgery, visualize the MMTL without transecting it.
-
-
Closure and Post-operative Care: Close the skin incision with wound clips. Monitor the mouse for 72 hours post-operatively and remove clips after 7 days.
-
Outcome Assessment: Euthanize mice at desired time points (e.g., 4-16 weeks) for histological analysis of the knee joint using the Osteoarthritis Research Society International (OARSI) scoring system.
This chemically-induced model mimics the pain and pathology of osteoarthritis.
-
Preparation: Anesthetize the rat via intraperitoneal injection of ketamine and xylazine. Shave and disinfect the area around the knee joint.
-
Intra-articular Injection:
-
Flex the knee to a 90° angle.
-
Insert a 26G needle into the intra-articular space through the patellar ligament.
-
Inject 50 µL of MIA solution (e.g., 1 mg in saline) into the joint cavity. Control animals receive a saline injection.
-
-
Pain Behavior Assessment:
-
Measure the mechanical withdrawal threshold using the von Frey test at baseline and various time points post-injection.
-
Assess gait patterns using a system like CatWalk to analyze dynamic gait parameters.
-
-
Histopathological Analysis: At the end of the study, collect knee joints for histological evaluation of cartilage degradation and synovitis.
This model is used to study post-traumatic osteoarthritis in a larger animal.
-
Anesthesia and Preparation: Anesthetize the rabbit and place it in a supine position. Prepare the surgical site by shaving and disinfecting the skin.
-
Surgical Procedure:
-
Make a longitudinal midline skin incision over the knee joint.
-
Perform a medial para-patellar capsular incision and dislocate the patella laterally to expose the anterior cruciate ligament (ACL).
-
Transect the ACL using a surgical blade.
-
-
Closure and Post-operative Care: Close the wound in layers. Allow the animal to move freely in the cage post-surgery.
-
Outcome Assessment: At the study endpoint (e.g., 4-8 weeks), euthanize the rabbits and collect the knee joints for macroscopic and histological analysis of cartilage degradation using scoring systems like the modified Mankin score.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: CXCR2 Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Evaluating a Novel OA Therapeutic.
References
- 1. A Combination of Surgical and Chemical Induction in a Rabbit Model for Osteoarthritis of the Knee - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats [jove.com]
- 4. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
The landscape of inflammatory disease and immuno-oncology is continually evolving, with a growing focus on the chemokine system as a therapeutic target. Among the most promising of these targets are the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). These receptors, primarily expressed on neutrophils, play a pivotal role in the recruitment and activation of these immune cells to sites of inflammation and within the tumor microenvironment. Elubrixin (SB-656933), a potent and selective CXCR2 antagonist, has been a key investigational compound in this class. This guide provides a comprehensive review of the clinical trial outcomes for this compound and compares its performance with other notable CXCR1/CXCR2 antagonists, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Neutrophil-Driven Inflammation
This compound is an orally active, selective, competitive, and reversible antagonist of the CXCR2 receptor.[1] It functions by blocking the binding of endogenous ligands, primarily potent neutrophil chemoattractants like CXCL8 (IL-8), thereby inhibiting neutrophil activation and migration.[1][2] This mechanism of action holds therapeutic potential for a range of inflammatory conditions where neutrophils are key drivers of pathology, including inflammatory bowel disease and airway inflammation.[1][3]
The signaling cascade initiated by ligand binding to CXCR1/2 involves G-protein coupling, leading to the activation of downstream pathways such as phospholipase C (PLC), phosphoinositol 3-kinase (PI3K), and Ras/MAP kinase (MAPK). This cascade culminates in chemotaxis, degranulation, and the production of reactive oxygen species (ROS) by neutrophils. By blocking the initial ligand-receptor interaction, CXCR1/2 antagonists like this compound aim to abrogate these pro-inflammatory responses.
References
Safety Operating Guide
Navigating the Disposal of Elubrixin: A Guide for Laboratory Professionals
For immediate guidance, it is imperative to obtain and consult the Safety Data Sheet (SDS) for Elubrixin from the manufacturer or supplier. This document contains specific chemical properties and handling instructions essential for safe disposal. In the absence of a readily available public SDS, the following procedural guide, based on established principles for the disposal of research and pharmaceutical compounds, provides a framework for safe and compliant waste management.
Step-1: Waste Characterization and Segregation
The initial and most critical step is to determine if this compound is classified as hazardous waste. This determination must be made in accordance with the Resource Conservation and Recovery Act (RCRA) and any state or local regulations.[1][2]
1.1. Consult the Safety Data Sheet (SDS): Once obtained, the SDS will provide critical information regarding this compound's physical and chemical properties, including its potential hazards. Key sections to review for waste characterization include those on physical and chemical properties, stability and reactivity, and toxicological information.
1.2. Hazardous Waste Determination: A pharmaceutical waste is considered hazardous if it meets one or more of the following criteria[1][2][3]:
-
Characteristic Wastes:
-
Ignitability: Liquids with a low flash point, non-liquids that can cause fire, and ignitable compressed gases or oxidizers.
-
Corrosivity: Wastes with a pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable substances that can undergo violent change, react violently with water, or generate toxic gases.
-
Toxicity: Wastes that are harmful or fatal if ingested or absorbed.
-
-
Listed Wastes: The EPA maintains specific lists of hazardous wastes:
-
P-list: Acutely toxic commercial chemical products.
-
U-list: Toxic and other hazardous commercial chemical products.
-
1.3. Segregation: Based on the waste characterization, this compound waste must be segregated from other waste streams to prevent dangerous reactions and ensure proper disposal.
-
Hazardous Waste: If this compound is determined to be a hazardous waste, it must be collected in a designated, properly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Non-Hazardous Waste: Even if not classified as RCRA-hazardous, it is best practice to manage all pharmaceutical waste through incineration to prevent environmental contamination. This waste should be collected in separate, clearly marked containers for "incineration only."
Step-2: Proper Containment and Labeling
Proper containment and labeling are crucial for ensuring safety and compliance.
2.1. Waste Containers:
-
Use only approved hazardous waste containers that are in good condition and compatible with the chemical properties of this compound.
-
Keep containers securely closed except when adding waste.
-
Store containers in a secure area, inaccessible to unauthorized personnel.
2.2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name, "this compound."
-
The label should also include the date when waste was first added to the container (accumulation start date) and the name of the principal investigator or laboratory.
Step-3: Disposal Procedures
3.1. Institutional Protocols: All waste disposal must be conducted through your institution's Environmental Health and Safety (EHS) department. Familiarize yourself with and adhere to your institution's specific procedures for chemical waste disposal.
3.2. Incineration: Incineration is the recommended and often required disposal method for both hazardous and non-hazardous pharmaceutical waste. This process safely destroys the active pharmaceutical ingredients.
3.3. Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain. The sewering of hazardous pharmaceuticals is prohibited.
-
Do not dispose of this compound in the regular trash.
Summary of Key Data for this compound Disposal
The following table outlines the critical information to be sourced from the this compound Safety Data Sheet (SDS) to ensure proper disposal.
| Data Point | Relevance to Disposal |
| Physical State | Determines whether to manage as solid or liquid waste. |
| Flash Point | Critical for determining ignitability characteristic for hazardous waste classification. |
| pH | Determines corrosivity characteristic for hazardous waste classification. |
| Reactivity Data | Identifies potential hazards such as violent reactions with other substances, informing segregation and handling procedures. |
| Toxicological Data (LD50) | Informs the toxicity characteristic for hazardous waste classification and highlights handling risks. |
| Specific EPA Waste Codes | If listed as a P- or U-listed waste, this will be specified in the SDS, mandating management as hazardous waste. |
| Personal Protective Equipment | The SDS will specify the required PPE (gloves, safety glasses, lab coat) for safely handling the compound and its waste. |
| Fire-Fighting Measures | Provides information on appropriate extinguishing media, which can be relevant in case of a fire involving the waste. |
| Accidental Release Measures | Details procedures for cleaning up spills, which is essential for managing waste and preventing environmental contamination. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Protocol for Elubrixin
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Elubrixin (also known as SB-656933), a potent and selective CXCR2 antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for the operational handling and disposal of this compound.
General Safety Precautions
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active compounds, particularly CXCR2 antagonists, should be strictly followed. The primary hazards include potential inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE):
A comprehensive range of personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to reduce the risk of exposure from tears or contamination during removal. |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Body Protection | Laboratory Coat | Should be long-sleeved and fully buttoned. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered this compound should occur in a certified chemical fume hood to prevent inhalation of dust. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₁H₂₁Cl₂FN₄O₄S |
| Molecular Weight | 527.38 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Health and Safety Information
Clinical trial data provides insight into the potential health effects of this compound in humans.
Human Health Effects:
In clinical studies involving adult patients with cystic fibrosis, this compound was generally well-tolerated. The most frequently reported adverse event was headache[1].
Toxicological Data:
Standard Operating Procedure for Handling this compound
The following workflow outlines the key steps for safely handling this compound in a laboratory setting, from receipt to disposal.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is critical.
-
Minor Spill (Powder):
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Exposure:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
Waste Disposal
All waste contaminated with this compound, including unused material, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the supplier's instructions for specific storage temperature recommendations.
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and have access to all necessary safety equipment. Always consult your institution's safety officer for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
